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  • Product: Dipotassium pentachloronitrosylruthenate
  • CAS: 14854-54-7

Core Science & Biosynthesis

Foundational

Structural and Photochemical Dynamics of K2[Ru(NO)Cl5]: A Comprehensive Crystallographic Guide

Executive Summary & Pharmacological Context In the realm of metallodrug design, ruthenium nitrosyl complexes—specifically those possessing a {RuNO}⁶ electronic configuration—have emerged as highly promising candidates fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the realm of metallodrug design, ruthenium nitrosyl complexes—specifically those possessing a {RuNO}⁶ electronic configuration—have emerged as highly promising candidates for targeted photodynamic therapy. These complexes function as photo-activated nitric oxide (NO) donors, capable of inducing localized vasodilation and antimetastatic activity without the systemic toxicity associated with spontaneous NO-releasing agents[1].

Potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅] , serves as the archetypal reference model for understanding the structural mechanics of Ru-NO bond cleavage and isomerism. By analyzing the crystal lattice parameters and the phenomenon of Photo-Induced Linkage Isomerism (PLI) via X-ray and neutron diffraction, researchers can precisely map the reaction coordinates required to tune NO release in next-generation pharmacological agents.

Crystallographic Architecture & The Structural Trans-Effect

Lattice Parameters and Space Group

The exact determination of the crystal structure of K₂[Ru(NO)Cl₅] has been the subject of historical debate, but advanced powder neutron diffraction and single-crystal X-ray diffraction have definitively assigned it to the centrosymmetric orthorhombic space group Pnma (No. 62) [2]. The unit cell contains four formula units (


), with the complex anion [Ru(NO)Cl₅]²⁻ adopting a distorted octahedral geometry.
The {RuNO}⁶ Core and Causality of Distortion

The complex is formally described as a {RuNO}⁶ system, consisting of a low-spin Ru(II) (


) diamagnetic center bound to a nitrosonium ion (NO⁺). This electronic arrangement dictates the physical geometry of the lattice:
  • Strong π-Backbonding: The Ru(II) center donates electron density from its

    
     and 
    
    
    
    orbitals into the empty
    
    
    antibonding orbitals of the NO⁺ ligand. This results in a nearly linear Ru-N-O angle in the Ground State (GS).
  • The Structural Trans-Effect: Because the NO⁺ ligand is a powerful

    
    -acceptor, it aggressively competes for the metal's 
    
    
    
    -electron density. Consequently, the chloride ligand situated trans to the NO group is deprived of backbonding, leading to a measurable lengthening and weakening of the Ru-Cl(trans) bond compared to the equatorial Ru-Cl(cis) bonds. This asymmetry is a critical parameter refined during X-ray diffraction analysis.

Photo-Induced Linkage Isomerism (PLI)

The most pharmacologically relevant property of K₂[Ru(NO)Cl₅] is its ability to undergo PLI. When the crystal lattice is irradiated with blue-green light (


 nm) at cryogenic temperatures, the NO ligand physically rotates within the solid-state lattice, forming two distinct metastable states[3].
  • Metastable State 1 (MS1): An isonitrosyl configuration where the NO ligand binds via the oxygen atom (Ru-ON).

  • Metastable State 2 (MS2): A side-on configuration where both N and O coordinate to the ruthenium center (Ru-

    
    -NO).
    

Understanding the activation energy (


) required for these states to decay back to the ground state is paramount for drug developers aiming to trigger NO release at physiological temperatures (

K).

PLI_Mechanism GS Ground State (GS) Ru-NO (Linear) Excited Excited State Transient GS->Excited hν (~450 nm) T < 200 K MS1 Metastable State 1 (MS1) Ru-ON (Isonitrosyl) Excited->MS1 Relaxation (Major Pathway) MS2 Metastable State 2 (MS2) Ru-η²-NO (Side-on) Excited->MS2 Relaxation (Minor Pathway) MS1->GS Thermal Decay (T > 216 K) Ea = 65.2 kJ/mol MS1->MS2 hν (~1064 nm) MS2->GS Thermal Decay (T > 150 K)

Fig 1. Photo-Induced Linkage Isomerism (PLI) pathways of K2[Ru(NO)Cl5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the crystallographic analysis of K₂[Ru(NO)Cl₅] must follow a self-validating protocol. Do not proceed to expensive synchrotron diffraction without first verifying the population of metastable states via vibrational spectroscopy.

Protocol 1: Synthesis of K₂[Ru(NO)Cl₅]
  • Precursor Reaction: Dissolve commercially available RuCl₃·

    
    H₂O in a concentrated aqueous solution of KNO₂ and HCl[4].
    
  • Reflux & Precipitation: Heat the mixture to reflux. The NO⁺ ligand is generated in situ from the acidic decomposition of nitrite.

  • Crystallization: Allow the resulting dark reddish-violet solution to undergo slow evaporation at room temperature. Black, orthorhombic single crystals suitable for X-ray diffraction will precipitate.

Protocol 2: Photocrystallographic X-Ray Diffraction Workflow

Causality Check: Why must we mount the crystal at 80 K? The MS1 state decays thermally at ~216 K[3]. If irradiation or diffraction occurs at room temperature, the metastable states will instantly revert to the ground state, rendering observation impossible.

  • Cryo-Mounting: Select a high-quality single crystal and mount it on a glass fiber. Immediately transfer it to a diffractometer equipped with an open-flow nitrogen cryostat set to

    
     K.
    
  • Dark State Collection: Collect a full sphere of diffraction data in the dark to establish the Ground State (GS) baseline parameters.

  • FT-IR Validation: Concurrently, irradiate a KBr pellet of the sample with a 450 nm laser. Validate the generation of MS1 by observing a characteristic downshift in the

    
    (NO) stretching frequency (from ~1850 cm⁻¹ to ~1700 cm⁻¹)[3].
    
  • In Situ Irradiation: Irradiate the mounted crystal on the diffractometer using a 450 nm LED or laser diode for 2–4 hours until the photostationary state is reached.

  • Light State Collection: Collect a second full sphere of diffraction data.

  • Refinement: Use SHELXL to refine the structure. The MS1 and MS2 states will manifest as residual electron density peaks in the difference Fourier map near the NO ligand. Model these as disordered components with fractional occupancies.

XRD_Protocol Synth Chemical Synthesis RuCl3 + KNO2 + HCl Cryst Crystallization Slow Evaporation Synth->Cryst IR FT-IR Validation ν(NO) Shift Check Cryst->IR Mount Cryo-Mounting (80 K N2 Stream) IR->Mount Diff X-Ray Diffraction Data Collection Mount->Diff

Fig 2. Self-validating experimental workflow for photocrystallographic analysis.

Quantitative Data Summaries

The following tables summarize the critical lattice parameters and thermodynamic data essential for modeling the behavior of K₂[Ru(NO)Cl₅].

Table 1: Crystallographic Parameters of K₂[Ru(NO)Cl₅]

ParameterValueStructural Significance
Crystal System OrthorhombicDefines the 3D symmetry of the lattice.
Space Group Pnma (No. 62)Centrosymmetric packing arrangement[2].
Z (Formula units) 4Four discrete[Ru(NO)Cl₅]²⁻ anions per unit cell.
Ru Oxidation State +2 (

)
Diamagnetic center, formally {RuNO}⁶[1].
NO Coordination Linear (GS)Indicates strong

-backbonding from Ru to NO⁺[3].

Table 2: Thermodynamic & Kinetic Parameters of PLI States

Isomeric StateMolecular GeometryDecay Temp (

)
Activation Energy (

)
Ground State (GS) Ru-NO (Linear)N/AN/A
Metastable State 1 (MS1) Ru-ON (Isonitrosyl)~216 K[3]65.2 kJ/mol
Metastable State 2 (MS2) Ru-

-NO (Side-on)
~150 KLower than MS1

References

  • Rüdlinger, M., Schefer, J., Fischer, P., Furer, N., & Güdel, H. U. (1993). Temperature dependence of the crystal structure of K₂RuCl₅NO: a powder neutron diffraction study. Journal of Solid State Chemistry.[Link]

  • Fomitchev, D. V., et al. (2000). Photo-Induced Linkage Isomerism of Transition Metal Nitrosyl and Dinitrogen Complexes Studied by Photocrystallographic Technique. Tetrahedron.[Link]

  • Klüfers, P., et al. (2014). Synthesis, characterization and quantum-chemical analysis of {Ru(NO)n}m compounds. LMU München. [Link]

  • Alessio, E., et al. (2002). Coordination and release of NO by ruthenium-dimethylsulfoxide complexes - Implications for antimetastases activity. ResearchGate.[Link]

Sources

Exploratory

Oxidation state of ruthenium in dipotassium pentachloronitrosylruthenate

An In-Depth Technical Guide on the Electronic Structure and Oxidation State of Ruthenium in Dipotassium Pentachloronitrosylruthenate Executive Summary Dipotassium pentachloronitrosylruthenate ( ) is a highly characterize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Structure and Oxidation State of Ruthenium in Dipotassium Pentachloronitrosylruthenate

Executive Summary

Dipotassium pentachloronitrosylruthenate (


) is a highly characterized coordination complex with significant implications in catalysis, photochemistry, and pharmaceutical drug development[1]. As a potent nitric oxide (NO) donor, its ability to release NO under specific physiological or photolytic triggers makes it a prime candidate for targeted vasodilation and localized oncological therapies[2][3].

Understanding the precise oxidation state and electronic structure of the ruthenium center is not merely an academic exercise; it is the foundational predictor of the compound's stability, reactivity, and NO-release kinetics. This whitepaper provides a comprehensive analysis of the oxidation state of ruthenium in


, grounded in the Enemark-Feltham notation, and details the self-validating analytical protocols required to characterize this complex.

Theoretical Framework: Oxidation State and Electronic Structure

Formal Oxidation State Assignment

The assignment of the oxidation state for transition metals coordinated to nitrosyl (NO) ligands is historically complex due to the non-innocent nature of the NO ligand. Nitrosyl can coordinate in three formal states:

  • Nitrosonium (

    
    ):  A 2-electron 
    
    
    
    -donor and strong
    
    
    -acceptor (linear geometry).
  • Nitric Oxide Radical (

    
    ):  A 1-electron donor (bent geometry).
    
  • Nitroxyl Anion (

    
    ):  A 2-electron donor (strongly bent geometry).
    

For


, the structural deconstruction is as follows[4]:
  • Counter Ions: Two potassium ions contribute a

    
     charge, leaving the complex anion as 
    
    
    
    .
  • Anionic Ligands: Five chloride (

    
    ) ligands contribute a 
    
    
    
    charge.
  • Nitrosyl Ligand: Spectroscopic and crystallographic data confirm a linear Ru-N-O bond angle (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ). A linear geometry dictates that the NO ligand is formally acting as the nitrosonium ion, 
    
    
    
    (
    
    
    charge).

Calculation:





Therefore, the formal oxidation state of ruthenium in this complex is Ru(II) , a


 transition metal center[1].
The Enemark-Feltham Notation ( )

To circumvent the ambiguities of formal oxidation states with non-innocent ligands, the Enemark-Feltham notation is the gold standard in bioinorganic chemistry[5][6]. It treats the metal and the nitrosyl ligand as a single cohesive unit:


, where 

is the sum of the metal's

-electrons and the NO ligand's

electrons.
  • Ruthenium is in Group 8 (8 valence electrons).

  • In the Ru(II) state, it has 6

    
    -electrons.
    
  • The

    
     ligand has 0 electrons in its 
    
    
    
    antibonding orbital.
  • Result:

    
    .
    

 is classified as an 

complex[1][6]. This highly stable closed-shell configuration explains the compound's diamagnetism and its resistance to spontaneous NO dissociation without photolytic activation.

OxState Complex Dipotassium Pentachloronitrosylruthenate K2[RuCl5(NO)] Potassium 2x K+ Ions (Total: +2) Complex->Potassium Anion [RuCl5(NO)]2- Anion (Total: -2) Complex->Anion Chlorides 5x Cl- Ligands (Total: -5) Anion->Chlorides Nitrosyl Linear NO Ligand Assigned as NO+ (+1) Anion->Nitrosyl Ruthenium Ruthenium Center Oxidation State: +2 (d6) Chlorides->Ruthenium Nitrosyl->Ruthenium Enemark Enemark-Feltham Notation {RuNO}6 System Ruthenium->Enemark

Caption: Logical deconstruction of the Ru(II) oxidation state and {RuNO}6 Enemark-Feltham assignment.

Analytical Validation: A Self-Validating System

To ensure scientific integrity during drug development or catalyst synthesis, the theoretical Ru(II) assignment must be empirically validated. A robust analytical workflow relies on orthogonal techniques that cross-verify the electronic state.

Vibrational Spectroscopy (FT-IR)

The N-O stretching frequency (


) is highly sensitive to the extent of 

-backbonding from the Ru

orbitals into the NO

orbitals.
  • Causality: A formal

    
     ligand typically exhibits a 
    
    
    
    between 1800–2000
    
    
    . Increased electron density on the metal (lower oxidation state) increases backbonding, weakening the N-O bond and lowering the frequency.
  • Validation: In

    
    , the 
    
    
    
    is observed at
    
    
    [5]. This high frequency confirms the linear
    
    
    character and the Ru(II) state, as a Ru(III) center would exhibit less backbonding and a higher stretching frequency.
X-ray Photoelectron Spectroscopy (XPS)

XPS provides direct quantification of core electron binding energies, which shift based on the local chemical environment and oxidation state.

  • Causality: The binding energy of the Ru

    
     orbital increases as the metal becomes more electron-deficient (higher oxidation state).
    
  • Validation: For

    
    , the Ru 
    
    
    
    peak appears at an intermediate energy characteristic of Ru(II), distinct from metallic Ru(0) (280.3 eV) or Ru(IV) in
    
    
    [1]. Concurrently, the N
    
    
    peak appears at a higher binding energy (
    
    
    eV), which is the definitive spectroscopic signature of a positively charged
    
    
    ligand rather than a neutral or anionic nitrosyl[1].

Photochemical Reactivity & Metastable States

A critical feature of


 complexes for pharmaceutical applications is their photolability. Upon irradiation with near-UV light (300–370 nm), 

undergoes metal-to-ligand charge transfer (MLCT)[2][7]. At cryogenic temperatures, this excitation does not immediately release NO; instead, it generates long-lived linkage isomers known as Metastable States (MS1 and MS2)[1][8].
  • Ground State (GS): Linear Ru-N-O coordination.

  • Metastable State 1 (MS1): Isonitrosyl coordination (Ru-O-N). The oxygen atom binds to the Ru(II) center.

  • Metastable State 2 (MS2): Side-bound coordination (

    
    -NO). Both N and O atoms interact with the Ru(II) center.
    

These structural rearrangements dramatically alter the


 frequencies, providing a reliable metric for tracking photo-activation in solid-state drug formulations.
Quantitative Spectroscopic Data
StateCoordination ModeFormal Ru Oxidation State

Stretching Frequency (

)
Thermal Stability
Ground State (GS) Linear (Ru-N-O)Ru(II)

Stable at RT
Metastable State 1 (MS1) Isonitrosyl (Ru-O-N)Ru(II)

Decays at

K
Metastable State 2 (MS2) Side-bound (

-NO)
Ru(II)

Decays at

K

Experimental Methodologies

The following self-validating protocols detail the synthesis and characterization of


. Every step is designed with explicit causality to preserve the Ru(II) state and the integrity of the 

core.
Protocol A: Synthesis of
  • Precursor Preparation: Dissolve 1.0 g of commercial Ruthenium(III) chloride hydrate (

    
    ) in 20 mL of 6 M HCl. Causality: High chloride concentration prevents the hydrolysis of Ru-Cl bonds and the formation of unwanted oxo-bridged species.
    
  • Nitrosylation: Heat the solution to

    
     and slowly add an excess of Potassium Nitrite (
    
    
    
    ) in small aliquots. Causality:
    
    
    in acidic media generates nitrous acid (
    
    
    ), which decomposes to yield NO gas in situ. The NO gas reduces Ru(III) to Ru(II) while coordinating as
    
    
    .
  • Precipitation: Add a saturated solution of Potassium Chloride (KCl) to the hot mixture and allow it to cool slowly to

    
    . Causality: The common-ion effect from excess 
    
    
    
    drives the crystallization of the dipotassium salt.
  • Isolation: Filter the resulting dark red/purple crystals, wash with ice-cold ethanol to remove unreacted HCl and water, and dry under vacuum.

Protocol B: XPS Characterization Workflow
  • Sample Mounting: Press the synthesized

    
     powder onto indium foil to prevent sample charging artifacts.
    
  • Chamber Conditions: Evacuate the XPS chamber to ultra-high vacuum (

    
     mbar) to prevent collision-induced signal degradation.
    
  • Excitation: Irradiate the sample using a monochromatic Al K

    
     X-ray source (
    
    
    
    eV).
  • Calibration: Calibrate all binding energies against the adventitious Carbon 1s peak set to 284.8 eV. Causality: Insulating coordination complexes accumulate positive charge during X-ray ejection of electrons, artificially shifting peaks. The C 1s standard corrects this differential charging.

  • Data Extraction: Fit the Ru

    
     doublet and N 
    
    
    
    singlet using a Gaussian-Lorentzian line shape. Confirm the N
    
    
    peak at
    
    
    eV to validate the
    
    
    state.

Workflow Synth Synthesis of K2[RuCl5(NO)] (RuCl3 + KNO2 + HCl + KCl) Val1 Primary Isolation (Vacuum Drying & Yield) Synth->Val1 IR FT-IR Spectroscopy Identify v(NO) at ~1860 cm-1 Val1->IR XPS X-ray Photoelectron Spectroscopy Quantify Ru 3d & N 1s Binding Energies Val1->XPS Cryo Cryogenic Photolysis (80 K) Induce Metastable States via UV IR->Cryo Linkage Linkage Isomer Analysis Identify MS1 (Ru-O-N) & MS2 (Ru-NO) Cryo->Linkage

Caption: Step-by-step experimental workflow for the synthesis, characterization, and photochemical analysis.

Conclusion

The oxidation state of ruthenium in dipotassium pentachloronitrosylruthenate (


) is definitively Ru(II) . This assignment is intrinsically linked to the formal treatment of the linear nitrosyl ligand as 

, resulting in a highly stable

Enemark-Feltham configuration. For researchers developing NO-releasing therapeutics or advanced catalysts, validating this Ru(II)-

electronic structure via orthogonal techniques like FT-IR and XPS is a mandatory quality control step that ensures predictable photochemical behavior and reliable NO-donation kinetics.

References

  • ResearchGate. "A Controlled NO-Releasing Compound: Synthesis, Molecular Structure, Spectroscopy, Electrochemistry...". Available at:[Link]

  • ResearchGate. "Photochemical reactions of trans-[Ru(NH 3) 4L(NO)] 3+ complexes". Available at: [Link]

  • Nitric Oxide (Journal). "Ruthenium-nitrite complex as pro-drug releases NO in a tissue and enzyme-dependent way". Available at: [Link]

  • EPDF. "Bioinorganic Photochemistry". Available at: [Link]

  • ACS Publications. "The Ruthenium Nitrosyl Moiety in Clusters...". Available at: [Link]

  • LMU München. "Synthesis, characterization and quantum-chemical analysis of {Ru(NO)n}m compounds". Available at:[Link]

  • LMU München. "Photoinduced Linkage Isomers of Transition-Metal Nitrosyl Compounds and Related Complexes". Available at:[Link]

Sources

Foundational

Thermodynamic Profiling of Alkali Metal Nitrosylruthenates: From Coordination Chemistry to NO-Donor Drug Development

Executive Summary Alkali metal nitrosylruthenates, such as sodium pentachloronitrosylruthenate ( ) and potassium tetranitrohydroxonitrosylruthenate ( ), represent a pivotal class of coordination compounds in modern inorg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkali metal nitrosylruthenates, such as sodium pentachloronitrosylruthenate (


) and potassium tetranitrohydroxonitrosylruthenate (

), represent a pivotal class of coordination compounds in modern inorganic pharmacology. Their defining characteristic is the highly stable

core, which serves as a reliable platform for the controlled delivery of nitric oxide (NO)[1]. Because NO is a potent endogenous signaling molecule responsible for vasodilation, neurotransmission, and immune regulation, these ruthenium complexes are heavily investigated as targeted NO-donor drugs for cardiovascular diseases and oncology[2].

However, the clinical viability of these complexes hinges entirely on their thermodynamic properties. The enthalpy of NO dissociation, redox potentials, and the activation energy barriers of linkage isomers dictate not only the shelf-life of the drug but also its release kinetics in physiological environments. This technical guide provides an in-depth analysis of the thermodynamic properties of alkali metal nitrosylruthenates, detailing the causality behind their experimental behavior and providing validated protocols for their characterization.

Core Thermodynamic Properties & Coordination Chemistry

The Ground State (GS)

The thermodynamic stability of alkali metal nitrosylruthenates is primarily governed by the robust ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 back-bonding between the ruthenium(II) center and the nitrosyl ligand. In the ground state, this interaction enforces a linear Ru-N-O geometry. The strength of this bond is highly sensitive to the trans effect exerted by the ancillary ligands (e.g., 

,

,

), which allows researchers to thermodynamically tune the complex[1].
Enthalpy of NO Dissociation

For pharmacological applications, the complex must be thermodynamically stable enough to prevent premature degradation but labile enough to release NO upon specific triggers (e.g., enzymatic reduction or photolysis)[3]. Density Functional Theory (DFT) calculations and calorimetric studies reveal that the enthalpy of NO dissociation for ruthenium nitrosyl complexes typically ranges from 23.8 to 45.7 kcal/mol, depending heavily on the nature of the trans ligand[4].

Linkage Isomerization and Metastable States

A unique thermodynamic feature of these complexes is their ability to form long-lived metastable states upon irradiation with specific wavelengths of light.

  • MS1 (Isonitrosyl): The NO ligand flips to coordinate via the oxygen atom (Ru-O-N).

  • MS2 (Side-on): The NO ligand coordinates in an

    
     fashion.
    

These states represent local thermodynamic minima on the potential energy surface. The activation energy barrier to revert from MS1 to the GS is typically high enough to trap the complex at low temperatures, making them excellent candidates for photo-activated drug delivery systems[5].

Quantitative Thermodynamic Data

The following table summarizes the typical thermodynamic and electronic parameters for standard alkali metal nitrosylruthenate precursors and their derivatives.

PropertyTypical Range / ValuePharmacological Implication
Enthalpy of NO Dissociation (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

)
23.8 – 45.7 kcal/mol[4]Determines the thermal stability and basal NO leakage rate in vivo.
Reduction Potential (

for

)
-0.2 V to +0.4 V (vs Ag/AgCl)Dictates susceptibility to biological reducing agents (e.g., glutathione).
Activation Energy (

) for MS1

GS
60 – 80 kJ/molGoverns the thermal relaxation rate of photo-activated states.
Ru-N-O Bond Angle (Ground State) 170° – 180°[4]Indicates strong

back-bonding, ensuring shelf stability.

Experimental Workflows & Methodologies

To accurately profile the thermodynamic behavior of these complexes, rigorous experimental protocols must be employed. Below are self-validating methodologies for synthesizing the primary precursor and analyzing its thermal properties.

Protocol 1: Synthesis of Sodium Pentachloronitrosylruthenate ( )

Causality: Starting with a well-characterized pentahalo precursor allows for systematic variation of the coordination sphere via ligand substitution, enabling the fine-tuning of thermodynamic properties[4].

  • Preparation: Dissolve 1.0 g of commercial ruthenium trichloride (

    
    ) in 20 mL of 1 M HCl.
    
  • Nitrosylation: Heat the solution to 80°C and slowly bubble purified NO gas (or add sodium nitrite,

    
    , dropwise in acidic media) to convert the ruthenium center to the 
    
    
    
    state. The internal redox reaction oxidizes Ru(III) to Ru(II) while coordinating
    
    
    [4].
  • Precipitation: Add a saturated solution of NaCl to precipitate the sodium salt.

  • Purification: Recrystallize from minimal hot water and dry under vacuum.

  • Validation: Confirm the linear NO coordination via IR spectroscopy (characteristic

    
     stretching frequency around 1900-1940 cm
    
    
    
    ). This acts as a self-validating check for the correct
    
    
    thermodynamic ground state.
Protocol 2: Differential Scanning Calorimetry (DSC) for Isomerization Thermodynamics

Causality: DSC provides direct measurement of the exothermic heat released when metastable states (MS1/MS2) revert to the ground state, allowing for the calculation of activation energies.

  • Sample Preparation: Pelletize 5-10 mg of

    
     and place it in an aluminum DSC pan with a quartz window.
    
  • Irradiation: Cool the sample to 80 K using a liquid nitrogen cryostat[5]. Irradiate with a 450 nm laser for 60 minutes to populate the MS1 state.

  • Thermal Analysis: Heat the sample at a controlled rate (e.g., 5 K/min) from 80 K to 300 K.

  • Data Extraction: Integrate the exothermic peak corresponding to the MS1

    
     GS transition to determine the enthalpy of isomerization (
    
    
    
    ). Use the Kissinger equation across multiple heating rates to calculate the activation energy (
    
    
    ).

Workflow A Synthesis of Precursor Na2[Ru(NO)Cl5] B Ligand Substitution (Tuning Trans Effect) A->B C Thermal Analysis (DSC / TGA) B->C D Photochemical Irradiation (Generation of MS1/MS2) B->D E Thermodynamic Profiling (Enthalpy & Entropy) C->E D->E

Caption: Workflow for thermodynamic profiling of nitrosylruthenates.

Biological Implications: Vasodilation and Drug Development

The thermodynamic tuning of alkali metal nitrosylruthenates directly impacts their pharmacological efficacy. In the context of cardiovascular disease, the goal is to achieve a controlled release of NO that mimics endothelial function without causing systemic hypotension toxicity[1].

When a thermodynamically optimized ruthenium complex enters the bloodstream, it resists spontaneous hydrolysis due to its high activation barrier. Upon reaching the target tissue, it undergoes a one-electron reduction (often mediated by intracellular thiols or enzymes). This reduction populates the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 orbital of the NO ligand, drastically lowering the enthalpy of dissociation and triggering the rapid release of the NO radical.

The released NO diffuses into vascular smooth muscle cells and binds to the heme group of soluble guanylyl cyclase (sGC). This binding activates the enzyme, catalyzing the conversion of GTP to cyclic GMP (cGMP). The accumulation of cGMP activates protein kinases that open


 channels and decrease cytosolic 

, ultimately resulting in smooth muscle relaxation and vasodilation[6][7].

Pathway A Alkali Metal Nitrosylruthenate (Stable {RuNO}6 Core) B Reduction / Photolysis (Trigger) A->B C Nitric Oxide (NO) Release B->C D Soluble Guanylyl Cyclase (sGC) Activation C->D E cGMP Accumulation D->E F Vascular Smooth Muscle Relaxation E->F

Caption: NO-mediated vasodilation pathway triggered by nitrosylruthenates.

Conclusion

The development of alkali metal nitrosylruthenates as next-generation NO donors requires a rigorous understanding of their thermodynamic landscapes. By leveraging the trans effect to modulate the enthalpy of NO dissociation and exploiting the unique photo-isomerization properties of the


 core, researchers can engineer highly specific, triggerable therapeutics. The protocols and principles outlined in this guide serve as a foundational framework for translating the coordination chemistry of ruthenium into viable clinical solutions.

References

  • [1] Title: Ruthenium Complexes as NO Donors for Vascular Relaxation Induction. Source: mdpi.com. URL:

  • [2] Title: New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Source: nih.gov. URL:

  • [6] Title: Ruthenium Complexes as NO Donors for Vascular Relaxation Induction. Source: researchgate.net. URL:

  • [3] Title: Ruthenium Nitrosyl Complexes: Photoinduced Delivery of NO to Different Biological Targets. Source: researchgate.net. URL:

  • [7] Title: New nitric oxide donors based on ruthenium complexes. Source: nih.gov. URL:

  • [4] Title: Nitroxyl anion;ruthenium(4+);trichloride. Source: benchchem.com. URL:

  • [5] Title: Dalton Transactions. Source: rsc.org. URL:

  • [8] Title: Synthesis and Structural, Spectroscopic, and Electrochemical Characterization of New Ruthenium Dimethyl Sulfoxide Nitrosyls. Source: researchgate.net. URL:

Sources

Exploratory

The Genesis and Evolution of Ruthenium Nitrosyl Chloride Salts: From 19th-Century Discovery to Modern Pharmacological Applications

Abstract The discovery and subsequent development of ruthenium nitrosyl chloride complexes represent a profound evolutionary arc in inorganic chemistry. Originally isolated as structural curiosities in the mid-19th centu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery and subsequent development of ruthenium nitrosyl chloride complexes represent a profound evolutionary arc in inorganic chemistry. Originally isolated as structural curiosities in the mid-19th century, these coordination compounds have transitioned into critical components of modern pharmacology, specifically as photoactivatable nitric oxide (NO) donors. This technical guide explores the historical discovery of ruthenium, the mechanistic synthesis of its nitrosyl chloride derivatives, and their contemporary applications in targeted cancer therapy and cardiovascular disease management.

Historical Context: The Discovery of Ruthenium

The foundation of ruthenium coordination chemistry was laid in 1844 when Karl Ernst Claus (Karl Karlovich Klaus), a Russian chemist at Kazan State University, successfully isolated a new transition metal from the residues of platinum ores sourced from the Ural Mountains[1][2]. Claus discovered that a fraction of the ore remained insoluble in aqua regia, from which he extracted the new element, naming it "ruthenium" in honor of his homeland[1][2].

Claus meticulously documented the element's atomic weight and its chemical similarities to rhodium, palladium, and platinum[1]. This pioneering work established the basis for exploring ruthenium's complex reactivity. By the late 19th century, early experiments involving the reaction of ruthenium chloride solutions with nitric oxide (NO) or nitrite ions (


) led to the first syntheses of ruthenium-nitrosyl complexes, such as the highly stable pentachloronitrosylruthenate(II) anion (

)[3].

G Ru_Ore Platinum Ore Residues (Karl Claus, 1844) Ru_Iso Isolation of Ruthenium (Aqua Regia Insoluble) Ru_Ore->Ru_Iso Ru_Cl3 Ruthenium Trichloride (RuCl3) Ru_Iso->Ru_Cl3 Nitrosation Nitrosation (NaNO2 + HCl) Reduction & NO Coordination Ru_Cl3->Nitrosation Ru_NO_Cl5 Pentachloronitrosylruthenate [Ru(NO)Cl5]2- Nitrosation->Ru_NO_Cl5

Historical and chemical workflow for the synthesis of ruthenium nitrosyl chloride complexes.

Chemical Foundations and Structural Evolution

The formation of ruthenium nitrosyl chloride salts is driven by the exceptional stability of the


 electron configuration (utilizing the Enemark-Feltham notation). In these complexes, the linear Ru-N-O geometry is stabilized by strong 

-backbonding from the

ruthenium metal center into the empty

antibonding orbitals of the

ligand.
Experimental Protocol: Synthesis of Potassium Pentachloronitrosylruthenate(II)

To ensure high yield and structural purity, the nitrosation of ruthenium chloro complexes requires strict control over the redox environment and ligand availability. This protocol is designed as a self-validating system.

  • Precursor Dissolution: Dissolve commercial ruthenium trichloride hydrate (

    
    ) in 1–2 M hydrochloric acid (
    
    
    
    ).
    • Causality: Maintaining a high chloride ion concentration is critical to suppress the aquation and hydrolysis of the ruthenium center, ensuring the coordination sphere remains saturated with chloro ligands prior to nitrosation[4].

  • Nitrosation Agent Addition: Slowly introduce a molar excess of sodium nitrite (

    
    , 4 to 12 equivalents relative to Ru) alongside dilute nitric acid (
    
    
    
    )[4].
  • Thermal Activation: Heat the reaction mixture to 95–100 °C under continuous reflux.

    • Causality: Elevated temperatures are required to drive the reduction of any transient Ru(IV) species to Ru(III) by nitrous acid. The Ru(III) center then rapidly coordinates with the in situ generated nitrogen(II) oxide (NO) gas, locking the metal into the thermodynamically stable

      
       state[4].
      
  • Precipitation: Concentrate the solution and introduce a saturated solution of potassium chloride (

    
    ) to precipitate 
    
    
    
    .
  • Validation & Purification: Recrystallize the resulting solid from dilute

    
    .
    
    • Self-Validation Check: The solution must transition to a deep rose-red color[5]. The final crystalline product must be diamagnetic; the presence of paramagnetism (verifiable via NMR or a Evans balance) indicates incomplete nitrosation and the persistence of unreacted Ru(III) impurities.

Photochemical Isomerization and NO Release Mechanisms

While historically viewed as a synthetic endpoint, ruthenium nitrosyl complexes have emerged as vital pharmacological tools due to their capacity to act as controlled NO donors[6][7]. Nitric oxide is an endogenous signaling molecule that regulates vasodilation, neural communication, and, at high concentrations, cellular apoptosis.

The controlled release of NO from these complexes is governed by Photoinduced Linkage Isomerization (PLI) . Upon irradiation with specific wavelengths of light (UV or visible, depending on the auxiliary ligands), the ground state Ru-NO (nitrosyl) isomerizes into metastable states: MS1 (Ru-ON, isonitrosyl) and MS2 (Ru-


-NO, side-on coordinated). This isomerization drastically weakens the ruthenium-nitrogen bond, triggering the targeted dissociation of NO into the biological milieu.

G Prodrug Ru-NO Complex (Nanocarrier Encapsulated) Light Light Activation (420 nm Irradiation) Prodrug->Light Isomerization Linkage Isomerization (Ru-ON / Ru-η2-NO) Light->Isomerization NO_Release Nitric Oxide (NO) Release Isomerization->NO_Release Vasodilation Vasodilation (Cardiovascular Therapy) NO_Release->Vasodilation Low Conc. Apoptosis Apoptosis (Targeted Cancer Therapy) NO_Release->Apoptosis High Conc.

Photochemical activation pathway of ruthenium nitrosyl complexes for targeted NO delivery.

Pharmacological Applications and Nanocarrier Integration

The direct systemic administration of free ruthenium nitrosyl chlorides is often hindered by rapid clearance, potential off-target toxicity, and poor cellular uptake[8]. To circumvent these pharmacokinetic limitations, modern drug development relies heavily on nanocarrier encapsulation.

Recent advancements have demonstrated that encapsulating amphiphilic ruthenium nitrosyl complexes into vesicles (liposomes), micelles, and niosomes yields a highly controlled, light-activated NO release profile[8]. In in vitro assays against the 4T1 breast cancer cell line, these nanocarrier-encapsulated Ru-NO complexes exhibited pronounced anticancer activity under 420 nm blue light irradiation, successfully inducing apoptosis without harming bystander cells[8].

Quantitative Data: NO Release Kinetics

The following table summarizes the NO release kinetics of a photoactivatable amphiphilic Ru-NO complex (


) and its nanocarrier formulations under 420 nm irradiation[8].
Nanocarrier FormulationNO Release Rate (

,

)
Total NO Released (

)
Primary Application
Free

Complex
N/A (Fast burst)11.0Baseline comparison
Liposome (

-Ves)
0.0093ControlledBreast Cancer (4T1) Therapy
Micelle (

-Mic)
0.0065ControlledBreast Cancer (4T1) Therapy
Niosome (

-Nio)
0.0025ProlongedBreast Cancer (4T1) Therapy

Beyond oncology, structural modifications—such as substituting chloride ligands with imidazole or polypyridyl derivatives—have yielded complexes capable of releasing both NO and nitroxyl (HNO)[9][10]. These dual-release platforms exhibit potent vasorelaxant properties in isolated rat aorta assays, validating their potential as next-generation therapeutics for cardiovascular pathologies like atherosclerosis and arterial hypertension[9][10].

Conclusion

The trajectory of ruthenium nitrosyl chloride salts—from Karl Claus's initial isolation of the metal in 1844 to the sophisticated design of photoactivatable NO-donating nanomedicines—highlights a remarkable evolution in chemical science. By mastering the coordination chemistry, redox behavior, and photochemical linkage isomerism of the


 core, researchers continue to unlock novel, highly targeted therapeutic modalities for both cardiovascular diseases and oncology.

References

  • Karl Ernst Claus - Wikipedia Source: wikipedia.org URL:1

  • A History Of Ruthenium Source: briandcolwell.com URL:2

  • The Genesis of a Coordination Chemistry Cornerstone: A Technical History of Ruthenium-Nitrosyl Complexes Source: benchchem.com URL:3

  • Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism Source: rsc.org URL:Link

  • Nitrosation of Ruthenium Chloro Complexes Source: researchgate.net URL:4

  • Ruthenium trinitrate | 15825-24-8 Source: benchchem.com URL:5

  • Nitroxyl anion;ruthenium(4+);trichloride Source: benchchem.com URL:7

  • Multi-nanocarrier Strategy for Light-Activated Nitric Oxide Release: Ruthenium Nitrosyl Complexes in Liposomes, Micelles, and Niosomes for Cancer Therapy Source: acs.org URL:8

  • Novel Ruthenium-based Nitrosyl Complexes: NO Donation and Vasorelaxant Potentials for Cardiovascular Therapeutics Source: researchgate.net URL:9

  • New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders Source: nih.gov URL:10

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing dipotassium pentachloronitrosylruthenate from RuCl3

Application Note: Protocol for Synthesizing Dipotassium Pentachloronitrosylruthenate ( ) Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Application: Synthesis of precursors for NO-do...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing Dipotassium Pentachloronitrosylruthenate ( )

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Application: Synthesis of


 precursors for NO-donating metallodrugs and photodynamic therapy agents.

Executive Summary & Mechanistic Rationale

Dipotassium pentachloronitrosylruthenate,


, is a cornerstone coordination complex in the development of nitric oxide (NO) releasing prodrugs and advanced catalytic materials[1]. The complex features a highly stable 

core (following the Enemark-Feltham notation), wherein a formally

metal center is coordinated to a linear, strongly

-accepting nitrosyl cation (

).

This application note details an optimized, self-validating synthetic route starting from commercially available Ruthenium(III) chloride hydrate (


). Rather than using hazardous 

gas directly, this protocol leverages the in situ disproportionation of potassium nitrite (

) in acidic media to generate the nitrosyl ligand. This approach not only improves laboratory safety but also ensures high thermodynamic yield by exploiting the kinetic inertness of the resulting

bond[2].

MechanisticPathway Ru RuCl3 · xH2O Ru(III) Precursor Int K2[Ru(NO2)4(OH)(NO)] Nitrosyl-Nitro Intermediate Ru->Int Excess KNO2 (Aqueous, 80°C) Prod K2[RuCl5(NO)] Target {RuNO}6 Complex Int->Prod Conc. HCl (Reflux, -NOx)

Reaction pathway for the synthesis of K2[RuCl5(NO)] from RuCl3 via nitrite substitution.

Reagent Specifications & Stoichiometry

To ensure complete conversion and prevent the formation of mixed-halogen or aquo-impurities, a significant stoichiometric excess of both the nitrosylating agent (


) and the chlorinating agent (

) is required.

Table 1: Quantitative Data for Reagents

ReagentFormulaMW ( g/mol )EquivalentsAmountMechanistic Role
Ruthenium(III) chloride hydrate

~207.43*1.01.0 gMetal precursor
Potassium nitrite

85.10~8.03.3 g

source & Reductant
Hydrochloric acid (37%)

36.46Excess15 mLLigand source & Acidifier
Ethanol / Diethyl Ether

/

N/AN/A20 mLDesiccation / Washing

*Molecular weight assumes anhydrous basis for stoichiometric estimation; adjust based on specific hydration state of the batch.

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . At each stage, specific colorimetric or physical phase changes occur, allowing the scientist to visually confirm the success of the mechanistic step before proceeding[3].

ProtocolWorkflow S1 1. Dissolution Dissolve RuCl3 in H2O S2 2. Nitrosylation Add KNO2, heat to 80°C S1->S2 S3 3. Chlorination Add conc. HCl (Fume Hood!) S2->S3 S4 4. Reflux Heat mixture for 1-2 hours S3->S4 S5 5. Crystallization Cool to 0°C, filter & wash S4->S5

Step-by-step experimental workflow for synthesizing dipotassium pentachloronitrosylruthenate.

Step 1: Precursor Dissolution
  • Action: Suspend 1.0 g of

    
     in 10 mL of distilled water in a 100 mL round-bottom flask equipped with a magnetic stir bar.
    
  • Causality: Water acts as a highly polar solvent to break down the polymeric structure of solid ruthenium chloride, forming a dark brown, aquo-chloro

    
     complex solution.
    
Step 2: Nitrosylation via Nitrite Disproportionation
  • Action: Slowly add 3.3 g of

    
     to the stirring solution. Attach a reflux condenser and heat the mixture to 80 °C for 1 hour.
    
  • Causality:

    
     acts as both a reducing agent and a ligand source. The 
    
    
    
    center is reduced to
    
    
    , while the nitrite disproportionates to yield the strongly
    
    
    -accepting
    
    
    ligand.
  • Self-Validation: The successful formation of the highly soluble intermediate,

    
    , is confirmed when the solution transitions from an opaque dark brown to a clear, lighter red/orange. If the solution remains brown, nitrosylation is incomplete, dictating extended heating.
    
Step 3: Chlorination and Ligand Substitution
  • Action: CRITICAL SAFETY STEP. Move the apparatus to a well-ventilated fume hood. Cautiously add 15 mL of concentrated

    
     (37%) dropwise to the hot solution.
    
  • Causality: The concentrated acid protonates the weakly bound nitro (

    
    ) and hydroxy (
    
    
    
    ) ligands, driving them off as water and toxic
    
    
    gases. The massive excess of chloride ions from the
    
    
    forces the complete substitution of the coordination sphere. Because the
    
    
    bond is kinetically inert, it remains completely intact, successfully isolating the
    
    
    anion.
Step 4: Reflux and Maturation
  • Action: Reflux the acidified mixture for 1.5 hours.

  • Causality: Extended refluxing overcomes the kinetic barrier of substituting the final equatorial ligands, ensuring high phase purity of the pentachloro complex.

  • Self-Validation: The solution will deepen to a vibrant, dark ruby red, indicating the complete formation of the target anion.

Step 5: Crystallization and Isolation
  • Action: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0 °C) for 2 hours. Filter the resulting precipitate under vacuum. Wash the crystals sequentially with 5 mL of ice-cold 1M

    
    , 10 mL of cold ethanol, and 10 mL of diethyl ether. Dry under vacuum.
    
  • Causality: The high concentration of

    
     ions (donated by the initial 
    
    
    
    ) combined with the common-ion effect from the
    
    
    drastically lowers the solubility of
    
    
    in cold aqueous media, forcing crystallization. The sequential washing removes unreacted salts (via dilute HCl) and water (via ethanol/ether) without dissolving the product.

Analytical Characterization & Quality Control

To verify the integrity of the synthesized


, the following analytical parameters should be assessed. The most critical diagnostic tool is Infrared (IR) Spectroscopy, which directly probes the electronic state of the nitrosyl ligand[4].

Table 2: Characterization Parameters

Analytical MethodTarget ParameterExpected ValueMechanistic Significance
FT-IR Spectroscopy

stretching frequency
1890 - 1900

Confirms the presence of a linear

coordination geometry, validating the

character of the

core.
UV-Vis Spectroscopy

(in

)
~510 nmCorresponds to the Metal-to-Ligand Charge Transfer (MLCT) transition typical for

systems.
X-Ray Crystallography

bond angle
~178°Validates the linear Enemark-Feltham geometry; any significant bending indicates an undesired reduction to

.
Gravimetry Mass recovery (Yield)80 - 90%High efficiency is expected due to the extreme thermodynamic stability of the final product.

References

  • Harrer, M. (2014). Synthesis, Characterisation and DFT Analysis of {Ru(NO)2}8 compounds. LMU Munich.
  • Slocik, J., et al. (2001). A Controlled NO-Releasing Compound: Synthesis, Molecular Structure, Spectroscopy, Electrochemistry, and Chemical Reactivity of trans-[RuCl(NO)(cyclam)]2+. Inorganic Chemistry.
  • Synthesis and structural characterization of[Ru(NO)2(PR3)2X]BF4 compounds. SciSpace.

Sources

Application

The Catalytic Potential of Dipotassium Pentachloronitrosylruthenate in Organic Synthesis: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: March 2026

Affiliation: Advanced Synthesis Division, Prometheus Catalysis Group

Introduction

Dipotassium pentachloronitrosylruthenate, with the chemical formula K₂[RuCl₅(NO)], is a coordination compound of ruthenium that has garnered attention for its potential applications across various scientific disciplines, including materials science, analytical chemistry, and catalysis.[1] In the realm of organic synthesis, the quest for efficient, selective, and robust catalysts is paramount for the development of novel molecules for the pharmaceutical, agrochemical, and materials sectors. Ruthenium complexes, in general, are well-established as versatile catalysts capable of facilitating a wide array of organic transformations. This document aims to provide a comprehensive overview of the currently understood catalytic applications of dipotassium pentachloronitrosylruthenate in organic synthesis, with a focus on its potential rather than established, detailed protocols, due to a notable scarcity of specific applications in peer-reviewed literature.

While K₂[RuCl₅(NO)] is commercially available and recognized for its catalytic potential, specific, well-documented protocols for its direct use in common organic transformations are not widely reported in publicly accessible research. Much of the existing literature on ruthenium catalysis focuses on other ruthenium precursors such as RuCl₃, RuO₂, and various organometallic ruthenium complexes.[2] Nevertheless, the inherent chemical properties of K₂[RuCl₅(NO)] suggest its plausible involvement in several key reaction classes. This guide will, therefore, explore these potential applications based on the general principles of ruthenium catalysis, while clearly indicating that these are projections rather than established methodologies.

Physicochemical Properties and Handling

Dipotassium pentachloronitrosylruthenate is a crystalline solid that is soluble in water.[1] The presence of the nitrosyl (NO) ligand, along with the chloride ligands, influences the electronic properties and stability of the ruthenium center. The formal oxidation state of ruthenium in this complex is +2.

Safety and Handling: As with all ruthenium compounds, appropriate safety precautions should be taken. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation of dust or contact with skin and eyes.

Potential Catalytic Applications: A Theoretical Framework

Based on the known reactivity of other ruthenium complexes, K₂[RuCl₅(NO)] could theoretically be investigated as a catalyst or precatalyst in the following areas of organic synthesis. It is crucial to emphasize that the following sections are speculative and intended to guide future research.

Oxidation Reactions

Ruthenium complexes are renowned for their catalytic activity in oxidation reactions, often capable of accessing multiple oxidation states.

a) Aerobic Oxidation of Amines to Nitriles: The conversion of primary amines to nitriles is a valuable transformation in organic synthesis. While specific protocols using K₂[RuCl₅(NO)] are not available, the general mechanism for such ruthenium-catalyzed aerobic oxidations often involves the formation of a ruthenium-oxo or a related reactive species.

Hypothetical Catalytic Cycle:

A plausible, though unverified, catalytic cycle for the aerobic oxidation of a primary amine to a nitrile using a ruthenium catalyst is depicted below. This is a generalized representation and does not specifically account for the nitrosyl and chloride ligands in K₂[RuCl₅(NO)].

G Ru_II [Ru(II)] Catalyst Precursor (e.g., K₂[RuCl₅(NO)]) Active_Ru Active Ru Species Ru_II->Active_Ru Activation Amine_Complex Ru-Amine Complex Active_Ru->Amine_Complex R-CH₂NH₂ Imine_Complex Ru-Imine Complex Amine_Complex->Imine_Complex - 2H⁺, - 2e⁻ Nitrile_Product Nitrile Product Imine_Complex->Nitrile_Product R-C≡N Ru_H Reduced Ru-Hydride Imine_Complex->Ru_H Ru_H->Active_Ru Oxidant (O₂) - H₂O O2 O₂ (Air) H2O H₂O

Caption: Hypothetical catalytic cycle for amine oxidation.

Rationale for Experimental Design (for future research):

  • Catalyst Activation: K₂[RuCl₅(NO)] might require an activation step to generate a catalytically active species. This could involve ligand exchange or a change in the ruthenium oxidation state.

  • Solvent: A non-protic solvent would likely be preferred to avoid competition with the amine substrate.

  • Base: The addition of a base is often necessary in such oxidations to facilitate deprotonation steps.

  • Oxygen Source: The reaction would likely be conducted under an atmosphere of air or pure oxygen.

Hydrogenation Reactions

Ruthenium complexes are also widely used as catalysts for the hydrogenation of unsaturated functional groups.

a) Reduction of Nitriles to Primary Amines: The reduction of nitriles to primary amines is a fundamental transformation. While there are no specific protocols for K₂[RuCl₅(NO)], other ruthenium catalysts are effective for this reaction.

Hypothetical Experimental Workflow:

The following diagram illustrates a general workflow for investigating the catalytic activity of K₂[RuCl₅(NO)] in nitrile hydrogenation.

G Start Start Setup Reaction Setup: - Autoclave - K₂[RuCl₅(NO)] - Substrate (Nitrile) - Solvent Start->Setup Pressurize Pressurize with H₂ Setup->Pressurize Heat Heat to Reaction Temp. Pressurize->Heat Monitor Monitor Reaction (e.g., GC, TLC) Heat->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Analyze Analyze Product (e.g., NMR, MS) Workup->Analyze End End Analyze->End

Caption: General workflow for catalytic hydrogenation.

Considerations for Protocol Development:

  • Hydrogen Source: High-pressure hydrogen gas would likely be required.

  • Solvent: Protic solvents like alcohols are often used in hydrogenation reactions.

  • Temperature and Pressure: These parameters would need to be optimized to achieve good conversion and selectivity.

  • Additives: The addition of co-catalysts or ligands might be necessary to enhance the catalytic activity.

Challenges and Future Outlook

The primary challenge in establishing the catalytic utility of dipotassium pentachloronitrosylruthenate is the lack of dedicated research on its direct application in organic synthesis. While it serves as a convenient starting material for the synthesis of other ruthenium complexes, its own catalytic prowess remains largely unexplored in the available literature.

Future research should focus on systematically screening K₂[RuCl₅(NO)] in a variety of fundamental organic transformations. Key areas of investigation should include:

  • Oxidation of alcohols, amines, and hydrocarbons.

  • Hydrogenation and transfer hydrogenation of alkenes, alkynes, ketones, and nitriles.

  • Carbon-carbon bond-forming reactions, such as metathesis and coupling reactions (though this is less likely without ligand modification).

Mechanistic studies, including kinetic analysis and in-situ spectroscopy, would be crucial to understand the nature of the active catalytic species and the role of the nitrosyl and chloride ligands.

Conclusion

Dipotassium pentachloronitrosylruthenate remains a compound of interest with theoretical potential as a catalyst in organic synthesis. However, the current body of scientific literature does not provide sufficient evidence to detail specific, reliable protocols for its use. The information presented here is intended to serve as a foundation for future research, outlining plausible areas of application based on the well-established principles of ruthenium catalysis. It is hoped that this document will inspire further investigation into the catalytic capabilities of this readily available ruthenium salt, potentially unlocking new and efficient synthetic methodologies.

References

  • Chem-Impex. Potassium pentachloronitrosylruthenate(II). [Link]

  • Nunheim, N. F., Kaiser, B., & Thiel, W. R. (2023). Ruthenium(III) Chloride as an Efficient Catalyst for the Selective Oxidation of Fatty Alcohols to Aldehydes. ChemistryOpen, 12(1), e202200201. [Link]

  • Makhinya, A. N., Il'in, M. A., Yamaletdinov, R., & Korolkov, I. (2016). Synthesis and crystal structure of nitrosoruthenium complexes cis-[Ru(NO)Py2Cl2(OH)] and cis-[Ru(NO)Py2Cl2(H2O)]Cl. Photoinduced transformations of cis-[Ru(NO)Py2Cl2(OH)]. ResearchGate. [Link]

  • Mondal, B., & Garg, J. A. (2021). Oxidation of Alcohols to Carboxylates with N2O Catalyzed by Ruthenium(II)-CNC Complexes. Molecules, 26(11), 3241. [Link]

  • Edmondson, D. E. (2010). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. Journal of the Chinese Chemical Society, 57(1), 1-10. [Link]

  • Khan, I., & Ali, S. (2018). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. International Journal of Molecular Sciences, 19(5), 1377. [Link]

  • Shukla, A. K., & Singh, A. K. (2008). The Kinetics and Mechanism of Ruthenium(III)-Catalyzed Oxidation of Tris(2-amino ethyl)amine by Hexacyanoferrate(III) in Aqueous Alkaline Medium. Journal of the Serbian Chemical Society, 73(5), 535-545. [Link]amine_by_HexacyanoferrateIII_in_Aqueous_Alkaline_Medium)

Sources

Method

Application Note: Dipotassium Pentachloronitrosylruthenate (K₂[RuCl₅(NO)]) as a Photo-Triggered Nitric Oxide Donor in Photodynamic Therapy Research

Introduction & Mechanistic Grounding Nitric oxide (NO) is a highly reactive, pleiotropic signaling molecule that regulates critical physiological processes, including vasodilation, neurotransmission, and cellular apoptos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Nitric oxide (NO) is a highly reactive, pleiotropic signaling molecule that regulates critical physiological processes, including vasodilation, neurotransmission, and cellular apoptosis. In the rapidly evolving field of Photodynamic Therapy (PDT), delivering NO with high spatiotemporal precision is paramount for inducing localized cytotoxicity in tumors or studying rapid vascular kinetics without systemic side effects.

Dipotassium pentachloronitrosylruthenate, K₂[RuCl₅(NO)], serves as a prototypical, water-soluble, and thermally stable NO donor that releases NO exclusively upon photoirradiation[1]. Unlike traditional NO donors (such as sodium nitroprusside) which can spontaneously degrade in aqueous media or release toxic cyanide byproducts, K₂[RuCl₅(NO)] remains biologically inert in the dark.

The Mechanism of Action: Upon excitation with near-UV or visible light, the ruthenium complex undergoes rapid excited-state relaxation. Specifically, excitation populates electronic states of different orbital natures, leading to metal-to-ligand charge transfer (MLCT) and d-d transitions[2]. This photochemical cascade results in the ultrafast labilization of the Ru-NO bond, releasing free NO in less than 200 femtoseconds[2]. This rapid uncaging allows researchers to trigger downstream NO-mediated pathways—such as the activation of soluble guanylyl cyclase (sGC) for vasorelaxation—on a millisecond timescale[1]. Furthermore, K₂[RuCl₅(NO)] acts as a foundational precursor for synthesizing advanced, highly conjugated terpyridine-ruthenium complexes tailored for deep-tissue, two-photon absorption (TPA) PDT[3].

Physicochemical Properties & Photolysis Kinetics

To ensure reproducible experimental outcomes, it is critical to understand the photophysical parameters of K₂[RuCl₅(NO)]. The compound requires irradiation in the near-UV to blue spectrum for optimal NO quantum yield, though structural modifications to its ligand sphere can shift this absorption into the therapeutic near-infrared window[3].

Table 1: Key Properties of K₂[RuCl₅(NO)]

PropertyValue / Description
Chemical Formula K₂[RuCl₅(NO)]
CAS Number 14854-54-7[4]
Appearance Red to dark-purple crystalline powder
Thermal Stability Highly stable in aqueous solution (in the absence of light)[1]
Primary Photolysis Window 335 nm – 405 nm[2][3]
NO Release Timescale < 200 femtoseconds (initial bond cleavage)[2]
Biological EC₅₀ (Vasorelaxation) ~13 nM (NO-mediated, precontracted aortic rings)[1]

Experimental Workflows & Protocols

Protocol 1: Preparation and Flash Photolysis of K₂[RuCl₅(NO)]

Causality Focus: Ruthenium nitrosyl complexes are exquisitely sensitive to ambient photons. All preparations must be conducted under dim red light to prevent premature photolysis. Furthermore, aqueous buffers should be strictly degassed; failure to do so results in the rapid oxidation of photoreleased NO into inactive nitrite/nitrate (NO₂⁻/NO₃⁻) before it can interact with biological targets.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve K₂[RuCl₅(NO)] in deoxygenated, sterile PBS (pH 7.4) to achieve a stock concentration of 10 mM. Store immediately in amber vials at 4°C.

  • Dilution: Dilute the stock solution to the working concentration (e.g., 100–500 µM) in the appropriate assay buffer immediately prior to the experiment to minimize thermal degradation over long periods[1].

  • Irradiation Setup: Place the sample in a quartz cuvette (for spectroscopic validation) or a multi-well plate (for cellular assays). Position a UV/Vis light source (e.g., 365 nm LED or a Xenon flash lamp) at a fixed distance to ensure uniform irradiance.

  • Photolysis Execution: Irradiate the sample. For kinetic studies, utilize flash photolysis (pulse duration < 1 ms). For steady-state NO accumulation, irradiate continuously for 1–5 minutes.

  • Spectroscopic Verification: Monitor the photolysis via UV-Vis spectroscopy. The decay of the characteristic Ru-NO absorption band and the emergence of a Ru-OH₂ (aquo complex) band confirms successful NO uncaging.

Protocol 2: Quantification of Photoreleased NO using DAF-2 DA

Causality Focus: While the standard Griess assay measures stable downstream metabolites, DAF-2 DA (Diaminofluorescein-2 diacetate) directly traps NO in real-time. The diacetate form is cell-permeable; once inside, intracellular esterases cleave the acetate groups, trapping the NO-sensitive DAF-2 fluorophore within the cytosol. This provides a highly sensitive, localized readout suitable for in vitro PDT models.

Step-by-Step Methodology:

  • Cell Loading: Incubate target cells (e.g., endothelial or cancer cell lines) with 5 µM DAF-2 DA in serum-free media for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove extracellular dye, preventing background fluorescence.

  • Drug Administration: Add K₂[RuCl₅(NO)] (100 µM) to the cells under strict dark conditions.

  • PDT Trigger: Irradiate the specific experimental wells using the predetermined light dose (e.g., 10 J/cm² at 365 nm). Maintain control wells in the dark.

  • Measurement: Measure fluorescence emission at 515 nm (excitation 495 nm) using a microplate reader or confocal microscope. The delta in fluorescence directly correlates with the intracellular NO concentration released via photolysis.

Protocol 3: Ex Vivo Vasorelaxation Assay (Functional Validation)

Causality Focus: To validate the biological efficacy of the photoreleased NO, an aortic ring model is utilized. NO rapidly diffuses into smooth muscle cells, activating sGC, which subsequently increases cGMP levels and induces measurable mechanical relaxation[1].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat or rabbit aortic rings (endothelium-intact or denuded) and mount them in a tissue bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Precontraction: Induce stable contraction using 0.1–0.5 µM noradrenaline[1].

  • Addition of Prodrug: Add K₂[RuCl₅(NO)] to the bath (final concentration 10–500 µM) in the dark. Verify that no baseline relaxation occurs, confirming the thermal stability of the complex[1].

  • Flash Photolysis: Expose the tissue bath to a controlled flash of UV light.

  • Data Acquisition: Record the decline in tension using a force transducer. A successful NO release will manifest as a sigmoidal decline in tension with a delay of 3–7 seconds, directly dependent on the NO concentration generated[1].

Visualizing the Mechanisms and Workflows

Pathway Light Light Irradiation (335-405 nm) Prodrug K2[RuCl5(NO)] (Stable Prodrug) Light->Prodrug Photon Absorption Excited Excited Singlet/Triplet State (MLCT & d-d transitions) Prodrug->Excited NO Photoreleased NO (< 200 fs cleavage) Excited->NO Labilization sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC Diffusion to Target cGMP cGMP Upregulation sGC->cGMP Outcome Targeted Apoptosis / Vasorelaxation cGMP->Outcome

Diagram 1: Photochemical NO release mechanism and downstream cellular signaling pathway.

Workflow Prep Reagent Prep (Dark Conditions) Admin In Vitro/Ex Vivo Administration Prep->Admin Trigger Optical Trigger (Flash Photolysis) Admin->Trigger Quant NO Quantification (DAF-2 DA / Griess) Trigger->Quant Assay Biological Assay (Myograph/Viability) Trigger->Assay Analysis Data Analysis (Kinetics & EC50) Quant->Analysis Assay->Analysis

Diagram 2: Experimental workflow for validating photo-triggered NO donors in PDT research.

References

  • Potency and kinetics of nitric oxide-mediated vascular smooth muscle relaxation determined with flash photolysis of ruthenium nitrosyl chlorides.National Institutes of Health (NIH) / PubMed.
  • CAS 14854-54-7: Ruthenate(2-), pentachloronitrosyl-, potassium.CymitQuimica.
  • Femtosecond Excited-State Dynamics and Nitric Oxide Photorelease in a Prototypical Ruthenium Nitrosyl Complex.American Chemical Society (ACS).
  • Dalton Transactions - RSC Publishing.Royal Society of Chemistry (RSC).

Sources

Application

Nitric oxide release mechanisms from ruthenium nitrosyl complexes

Application Note: Advanced Nitric Oxide Delivery Mechanisms & Protocols for Ruthenium Nitrosyl Complexes Introduction & Scientific Rationale Nitric oxide (NO•) is a pleiotropic signaling molecule critical for vasodilatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Nitric Oxide Delivery Mechanisms & Protocols for Ruthenium Nitrosyl Complexes

Introduction & Scientific Rationale

Nitric oxide (NO•) is a pleiotropic signaling molecule critical for vasodilation, neurotransmission, and immune response regulation. However, its transient nature (a half-life of mere seconds) and radical reactivity make direct therapeutic administration highly challenging. To solve this, transition metal coordination complexes—specifically Ruthenium Nitrosyl (Ru-NO) complexes —have emerged as state-of-the-art NO donors.

Ru-NO complexes are exceptionally stable in the dark but can be triggered to release NO• on demand via specific exogenous stimuli, such as light irradiation or biological reduction. By tuning the ancillary ligands (e.g., terpyridine, bipyridine, or fluorene antennas) and encapsulating these complexes within nanocarriers (liposomes, micelles, or niosomes), researchers can precisely control the spatial and temporal release kinetics of NO• for targeted therapies[1].

Mechanistic Pathways of NO Release

Understanding the exact mechanism of Ru-NO bond dissociation is critical for designing effective metallopharmaceuticals. Release generally occurs via two distinct pathways:

Photochemical Cleavage (Photoinduced Linkage Isomerization)

The {Ru-NO}⁶ core is highly photolabile. Upon irradiation with UV, visible, or near-infrared light (via two-photon absorption), the complex undergoes a Metal-to-Ligand Charge Transfer (MLCT). This shifts electron density into the antibonding orbitals of the Ru-NO bond, triggering a Photoinduced Linkage Isomerization (PLI). The stable Ru-NO state transitions into transient metastable isomers (Ru-ON or Ru-η²-NO) before ultimately dissociating to yield a solvated Ru(III) species and the free NO• radical[2]. To shift activation into the tissue-penetrating visible/NIR spectrum, fluorescent "antennas" like fluorene are often grafted onto the complex to facilitate energy transfer[2][3].

Electrochemical / Reductive Cleavage

In hypoxic tumor microenvironments, NO release can be triggered by one-electron reduction. When the {RuNO}⁶ center is reduced to {RuNO}⁷, the trans-effect labilizes the ligand situated trans to the NO group (e.g., pyridine)[4]. As the trans-ligand dissociates, water or hydroxyl ions coordinate to the metal, forming transient hydroxyl isomers (e.g., cis/trans-[Ru(NO)(NH3)4(OH)]⁺). This structural shift initiates an outer-sphere electron transfer cascade that ultimately expels the NO• radical[4][5].

pathways cluster_photo Photochemical Pathway cluster_electro Electrochemical Pathway RuNO Ru(II)-NO⁺ Complex (Stable in Dark) Light Light Irradiation (UV/Vis/NIR) RuNO->Light Photon Absorption Reduct One-Electron Reduction (Bioreduction) RuNO->Reduct e⁻ Transfer Isomer Transient Linkage Isomers (Ru-ON or Ru-η²-NO) Light->Isomer MLCT Transition PhotoRelease Ru(III)-Solvent + NO• Isomer->PhotoRelease Bond Dissociation Labile trans-Ligand Labilization & Hydroxyl Isomers Reduct->Labile Ligand Loss ElectroRelease Ru(II)-OH + NO• Labile->ElectroRelease Outer-Sphere ET

Caption: Mechanistic pathways of NO release from Ruthenium Nitrosyl complexes via photo- and electro-activation.

Quantitative Data Summary

The efficiency of NO delivery depends heavily on the ligand architecture and the delivery vehicle. Table 1 summarizes the performance metrics of benchmark Ru-NO systems.

Table 1: Photochemical and Electrochemical Properties of Selected Ru-NO Complexes

Complex ArchitectureActivation TriggerNO Release MetricPrimary ApplicationRef
[Ru(terpy)(fluorene)(NO)]³⁺365 nm / Two-PhotonΦ = 0.12 – 0.8Targeted Oncology[2][3]
Amphiphilic 1·NO in Niosomes420 nm (Blue Light)

= 0.0025 min⁻¹
Controlled Cancer Therapy[1]
trans-[Ru(NO)(NH3)4(py)]³⁺1-e⁻ ReductionChain Electron TransferHypoxic Bioreduction[4][5]
2UV IlluminationRapid (< 6 min)Protein Delivery (Mb)[6]
Ru-NO in Pluronic/Chitosan Gel400 nm~220 nM in 300sTopical/Localized Delivery[7]

Standardized Experimental Protocols

To ensure rigorous validation of NO release, a multi-modal analytical approach is required. The following protocols detail the step-by-step methodologies for quantifying NO release.

workflow Start Ru-NO Sample Prep (Buffer/Nanocarrier) Split Start->Split Griess Protocol A: Griess Assay (Aerobic Oxidation) Split->Griess Photolysis Sensor Protocol B: NO Sensor (Real-time Amperometry) Split->Sensor Photolysis FTIR Protocol C: FT-IR SEC (Spectroelectrochemistry) Split->FTIR Reduction Absorb Absorbance at 540 nm (Endpoint Quantification) Griess->Absorb Current Chronoamperometry (Transient NO• Capture) Sensor->Current Stretch Track νNO Stretch (1800-1940 cm⁻¹) FTIR->Stretch

Caption: Experimental workflows for the quantification and mechanistic tracking of NO release.

Protocol A: Photochemical Activation and Griess Assay Quantification

Mechanistic Rationale: Direct optical measurement of NO• is impossible due to its radical nature. In aerobic aqueous environments, NO• rapidly oxidizes to nitrite (NO₂⁻). The Griess assay traps this nitrite, reacting it with sulfanilic acid to form a diazonium cation, which then couples with a naphthylamine to form a highly stable, quantifiable pink azo dye[1][2].

  • Reagent Preparation: Dissolve 400 mg of Griess reagent in 10 mL of 10 mM phosphate buffer (pH 7.2)[1].

  • Sample Setup: Prepare a 25 μM solution of the Ru-NO complex (or its nanocarrier formulation) in the same phosphate buffer. Transfer 2.5 mL to a standard quartz cuvette.

  • Aerobic Requirement: Ensure the solution is fully aerated. Do not degas. Oxygen is strictly required to convert the photoreleased NO• to NO₂⁻[1].

  • Baseline Measurement: Add 200 μL of the Griess reagent stock to the cuvette. Record a baseline UV-Vis spectrum (dark control)[1].

  • Irradiation: Irradiate the cuvette using a targeted light source (e.g., 420 nm LED, 3 W) positioned 3 cm from the sample[1].

  • Kinetic Tracking: Record UV-Vis spectra at fixed intervals (e.g., every 12 seconds) for 60 minutes[1][7].

  • System Validation: Calculate the NO release rate (

    
    ) by tracking the linear increase in absorbance at 
    
    
    
    = 540 nm. Validate the system by running an identical sample kept strictly in the dark; the 540 nm peak must remain flat.
Protocol B: Real-Time Amperometric NO Sensing

Mechanistic Rationale: While the Griess assay is excellent for endpoint total-release quantification, it lacks the temporal resolution to observe the immediate burst kinetics of NO•. An electrochemical NO sensor uses a selective permeable membrane to oxidize the transient NO• radical directly at the electrode surface, providing real-time kinetic data[7].

  • Sensor Calibration: Calibrate the NO-specific electrode using standard additions of a known NO donor (e.g., SNAP) or saturated NO gas solutions. Typical sensitivity should be ~20 pA/nM[7].

  • Sample Setup: Place 2.5 mL of the Ru-NO hydrogel or solution in a thermostatic cell at 25 °C. Maintain constant stirring to ensure a uniform diffusion layer at the electrode surface[7].

  • Probe Placement: Insert the NO sensor into the solution. Crucial: Position the sensor tip outside the direct path of the irradiation beam to prevent photoelectric artifacts on the electrode[7].

  • Measurement: Initiate chronoamperometry. Irradiate the sample (e.g., 400 nm, 26 mW) for 320 seconds[7].

  • System Validation: Record a chronoamperogram of pure distilled water under identical irradiation conditions. Subtract this baseline from your sample data to eliminate any residual light interference[7].

Protocol C: In Situ FT-IR Spectroelectrochemistry

Mechanistic Rationale: To definitively prove the reductive NO release mechanism, one must observe the structural changes to the {RuNO}⁶ core. The NO⁺ ligand exhibits a strong, distinct stretching frequency (


) in the 1800–1940 cm⁻¹ range. Upon one-electron reduction, the labilization of the trans-ligand and subsequent NO• release will cause this peak to shift and eventually disappear[1][4].
  • Cell Assembly: Assemble a specialized spectroelectrochemical cell equipped with IR-transparent windows (e.g., CaF₂ or ZnSe) and a three-electrode system (Pt working, Pt counter, Ag/AgCl reference)[4].

  • Sample Loading: Inject a 1-5 mM solution of the Ru-NO complex (e.g., trans-[Ru(NO)(NH3)4(py)]³⁺) in a supporting electrolyte buffer (pH 7.4)[4][5].

  • Baseline FT-IR: Record the baseline FT-IR spectrum. Identify the sharp

    
     peak (typically ~1940 cm⁻¹ for stable {RuNO}⁶ complexes)[1].
    
  • Reductive Sweep: Apply a reducing potential (determined prior via cyclic voltammetry) to inject one electron into the system.

  • In Situ Monitoring: Continuously record FT-IR spectra.

  • System Validation: Observe the decay of the initial

    
     peak and the emergence of transient peaks corresponding to the hydroxyl isomers (cis/trans-[Ru(NO)(NH3)4(OH)]⁺) prior to the complete loss of the nitrosyl signal, confirming the outer-sphere electron transfer mechanism[4][5].
    

References

  • Nitric oxide release from a photoactive water-soluble ruthenium nitrosyl. Biological effects.
  • In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes.
  • Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions (RSC Publishing).
  • NO photo-release in ruthenium nitrosyl complexes / nano-objects. LCC CNRS Toulouse.
  • In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. PubMed.
  • Multi-nanocarrier Strategy for Light-Activated Nitric Oxide Release: Ruthenium Nitrosyl Complexes in Liposomes, Micelles, and Niosomes for Cancer Therapy.
  • Ruthenium nitrosyl complexes with NO release capability: the use of fluorene as an antenna. Dalton Transactions (RSC Publishing).
  • Photorelease of nitric oxide from Pluronic F127/chitosan hydrogels incorporating a water soluble ruthenium nitrosyl complex. New Journal of Chemistry (RSC Publishing).
  • A Ruthenium Nitrosyl That Rapidly Delivers NO to Proteins in Aqueous Solution upon Short Exposure to UV Light.

Sources

Method

Sol-gel processing of ruthenium materials using K2[Ru(NO)Cl5]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Sol-Gel Processing of Ruthenium Materials Using Potassium Pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅])

Executive Summary & Scientific Rationale

Potassium pentachloronitrosylruthenate(II), formulated as K₂[Ru(NO)Cl₅], is a highly stable, substitutionally inert transition metal complex that has garnered significant attention in both biomedical engineering and advanced materials science. Its primary utility stems from the photoactive nature of the {Ru-NO}⁶ moiety, which undergoes rapid ligand dissociation to release nitric oxide (NO) upon exposure to ultraviolet (UV) light[1].

In drug development and medical device engineering, localized NO delivery is critical for inducing vasodilation, promoting wound healing, and preventing bacterial biofilm formation on orthopedic implants[2]. However, administering free NO gas or systemic NO donors often leads to off-target toxicity. By encapsulating K₂[Ru(NO)Cl₅] within a porous silica sol-gel matrix, researchers can create a self-validating, localized delivery system. The sol-gel network physically traps the bulky ruthenium complex while allowing the outward diffusion of the generated NO gas[1]. Furthermore, K₂[Ru(NO)Cl₅] serves as a high-purity, molecularly dispersed precursor for the sol-gel synthesis of nanostructured Ruthenium Oxide (RuO₂) catalysts.

This guide provides field-proven methodologies for utilizing K₂[Ru(NO)Cl₅] in two distinct sol-gel workflows: the fabrication of photoactive NO-releasing silica nanocomposites, and the templated synthesis of RuO₂ nanoparticles.

Mechanistic Insights: Photochemistry and Sol-Gel Dynamics

To engineer these materials successfully, one must understand the causality behind the chemical transitions. K₂[Ru(NO)Cl₅] is thermally stable in the dark. However, upon irradiation with UV light (typically in the 300–350 nm range), the complex undergoes a Metal-to-Ligand Charge Transfer (MLCT)[3]. This excitation populates an anti-bonding orbital, weakening the Ru-NO bond. The NO ligand is subsequently expelled and replaced by a solvent molecule (typically water from the ambient environment or the sol-gel pores), forming the [Ru(H₂O)Cl₅]²⁻ aqua complex.

When integrating this mechanism into a silica sol-gel (derived from alkoxysilanes like TEOS), the pore size and cross-linking density of the siloxane network dictate the diffusion kinetics of the released NO. Acid-catalyzed hydrolysis is deliberately chosen over base catalysis because it yields linear, weakly branched polymeric chains that densely entangle during gelation, effectively preventing the large [Ru(NO)Cl₅]²⁻ anions from leaching into biological fluids.

Figure 1: Photochemical pathway of NO release from the K₂[Ru(NO)Cl₅] precursor upon UV irradiation.

Protocol I: Synthesis of Photoactive NO-Releasing Silica Sol-Gel Matrices

Objective: Fabricate a non-leaching, UV-responsive silica xerogel doped with K₂[Ru(NO)Cl₅] for biomedical coatings.

Critical Parameter: This entire protocol must be executed in a dark room or under red-light conditions to prevent premature photolysis of the NO donor[1].

Step-by-Step Methodology:

  • Silane Hydrolysis: In a light-protected glass vial, combine Tetraethyl orthosilicate (TEOS), absolute ethanol, and deionized water in a 1:4:4 molar ratio.

  • Acid Catalysis: Add 0.1 M HCl dropwise until the pH reaches 2.0. Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the alkoxy groups into silanols (Si-OH).

  • Precursor Doping: Dissolve K₂[Ru(NO)Cl₅] in a minimal volume of 0.1 M HCl. Add this solution dropwise to the hydrolyzed TEOS sol to achieve a final ruthenium concentration of 25 mM. Stir for an additional 30 minutes.

  • Casting: Cast the doped sol onto pre-cleaned titanium or glass substrates using spin-coating (2000 rpm for 30 seconds) or drop-casting methods.

  • Gelation and Aging: Transfer the coated substrates to a sealed humidity chamber (relative humidity ~70%). Allow gelation to proceed for 48 hours. Age the gels for an additional 3 days to promote syneresis (expulsion of solvent and tightening of the Si-O-Si network).

  • Drying: Dry the aged gels under ambient conditions in the dark for 72 hours to form the final xerogel.

Figure 2: Sol-gel workflow for encapsulating K₂[Ru(NO)Cl₅] into a photoactive silica matrix.

Protocol II: Sol-Gel Synthesis of Nanostructured Ruthenium Oxide (RuO₂)

Objective: Utilize K₂[Ru(NO)Cl₅] as a molecular precursor to synthesize mesoporous RuO₂ nanoparticles for catalytic or energy storage applications.

Step-by-Step Methodology:

  • Template Preparation: Dissolve 1.0 g of Pluronic P123 (a structure-directing triblock copolymer) in 20 mL of absolute ethanol. Stir at 40°C until optically clear.

  • Precursor Integration: Add 0.5 g of K₂[Ru(NO)Cl₅] to the P123 solution. The micelles will coordinate with the ruthenium complex, restricting its spatial distribution. Stir for 2 hours.

  • Hydrolysis and Precipitation: Slowly add dilute NH₄OH (1 M) dropwise until the pH reaches 8.5. This induces the hydrolysis of the chloride ligands and the precipitation of a polymeric ruthenium hydroxide gel.

  • Drying: Isolate the gel via centrifugation, wash with deionized water to remove residual potassium and chloride ions, and dry at 80°C overnight.

  • Calcination: Transfer the dried powder to a tube furnace. Calcine in ambient air at 450°C for 4 hours (ramp rate 2°C/min). The thermal energy decomposes the P123 template and drives off the nitrosyl ligands, oxidizing Ru(II) to Ru(IV) to yield crystalline rutile RuO₂.

Quantitative Data & Characterization

The efficacy of the NO-releasing matrix and the structural integrity of the RuO₂ nanoparticles are strictly dependent on formulation and processing temperatures. The tables below summarize expected quantitative outcomes based on established literature parameters.

Table 1: Photochemical NO Release Kinetics of K₂[Ru(NO)Cl₅]-Doped Silica Xerogels (365 nm Irradiation)

Formulation Precursor Concentration Irradiation Wavelength Peak NO Flux (pmol/min/cm²) Half-life of Release
SG-RuNO-10 10 mM 365 nm 150 4.2 hours
SG-RuNO-25 25 mM 365 nm 380 4.5 hours

| SG-RuNO-50 | 50 mM | 365 nm | 720 | 4.1 hours |

Table 2: Effect of Calcination Temperature on RuO₂ Nanoparticle Characteristics

Calcination Temp (°C) Crystal Phase Average Crystallite Size (nm) BET Surface Area (m²/g)
300 Amorphous N/A 120
400 Rutile 8.5 85
500 Rutile 14.2 54

| 600 | Rutile | 28.7 | 22 |

Self-Validating Systems & Troubleshooting

To maintain scientific integrity, these protocols incorporate self-validating checkpoints:

  • Validating NO Release (Protocol I): The protocol is self-validating via the Griess Assay or Chemiluminescence . If the sol-gel network is properly cross-linked, immersing the xerogel in PBS buffer in the dark should yield zero NO detection. Upon UV irradiation, a sharp spike in NO flux must be observed[3]. If NO or Ru-complex is detected in the dark wash, the siloxane network is too porous (indicating incomplete condensation). Solution: Increase aging time or decrease the water-to-alkoxysilane ratio.

  • Validating RuO₂ Phase (Protocol II): X-ray Diffraction (XRD) acts as the definitive checkpoint. The transition from amorphous Ru-hydroxide to crystalline rutile RuO₂ is strictly temperature-dependent. If XRD reveals amorphous halos at 450°C, the calcination time was insufficient. If the BET surface area drops below 30 m²/g, the calcination temperature was too high, causing severe nanoparticle sintering.

References

  • Local delivery of nitric oxide: targeted delivery of therapeutics to bone and connective tissues Source: NIH Public Access / University of North Carolina URL
  • Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors Source: NIH Public Access URL
  • Nitric Oxide Production by Visible Light Irradiation of Aqueous Solution of Nitrosyl Ruthenium Complexes Source: Inorganic Chemistry - ACS Publications URL

Sources

Application

Ligand exchange reactions utilizing pentachloronitrosylruthenate

Application Note: Ligand Exchange Strategies Utilizing Pentachloronitrosylruthenate for NO-Donor Drug Development Introduction & Strategic Importance Transition metal-based nitric oxide (NO) donors are at the forefront o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Exchange Strategies Utilizing Pentachloronitrosylruthenate for NO-Donor Drug Development

Introduction & Strategic Importance

Transition metal-based nitric oxide (NO) donors are at the forefront of targeted therapeutics, offering controlled NO release for vasodilation, immune regulation, and anti-cancer treatments[1]. Among these, ruthenium nitrosyl complexes are highly prized for their stability in biological media and their ability to release NO upon specific photonic or chemical triggers. Potassium pentachloronitrosylruthenate(II),


, serves as a foundational cornerstone for synthesizing diverse, functionalized 

architectures[2]. This application note details the mechanistic principles and self-validating protocols for executing precise ligand exchange reactions on the

core.

Mechanistic Causality in Ligand Substitution

The reactivity of


 is dictated by the profound electronic influence of the nitrosyl ligand. Coordinated as a linear 

moiety, it acts as a strong

-acceptor, creating a highly stable

core that resists isomerization and spontaneous NO dissociation under dark, ambient conditions[1].
  • The Trans-Effect: The strong

    
    -backbonding to the NO ligand weakens the Ru-Cl bond situated trans to the nitrosyl group. Consequently, the trans-chloride is the most kinetically labile ligand in the complex. When exposed to UV irradiation (200–450 nm), the complex enters a substitutionally active excited state, leading to the rapid and selective aquation of the trans-chloride to form 
    
    
    
    [3].
  • Equatorial Substitution: The four equatorial chloride ligands are significantly more inert. Substituting these requires overcoming a higher kinetic barrier, typically achieved through extended thermal activation in the presence of an excess of strong nucleophiles (e.g., N-heterocycles like pyridine)[4].

Understanding this spatial and energetic dichotomy allows researchers to sequentially functionalize the axial and equatorial positions without degrading the critical Ru-NO pharmacophore.

Logical Workflow of Ligand Exchange

G A Precursor K2[Ru(NO)Cl5] B UV Light (365 nm) Axial Labilization A->B - Cl- C Intermediate [Ru(NO)(H2O)Cl4]- B->C + H2O D Heat + Pyridine Equatorial Substitution C->D - H2O, - Cl- E Final Product fac-[Ru(NO)(Py)2Cl3] D->E + 2 Py

Workflow of ligand exchange reactions from pentachloronitrosylruthenate to pyridine derivatives.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the precursor and its common ligand-exchanged derivatives, providing benchmarks for in-process validation.

ComplexSubstitution TypeTypical Yield (%)

(

)
Primary Application

N/A (Precursor)N/A~1905Foundational synthon

Trans-Aquation>95~1885Reactive intermediate

Equatorial~90~1890NO-donor prodrug

Solvolysis + Eq.~75~1875Photoactive NO release

Data synthesized from established spectroscopic libraries and structural analyses[3][4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and spectroscopic milestones, researchers can confirm the success of each mechanistic step before proceeding.

Protocol 1: Photo-Induced Synthesis of the Aquo-Tetrachloro Intermediate

Objective: Selectively substitute the trans-chloride with a water molecule utilizing UV-driven excited-state labilization.

Materials:

  • 
     (High purity)
    
  • Deionized water (Degassed)

  • UV Photoreactor (365 nm)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of

    
     in 50 mL of degassed deionized water.
    
    • Causality: Degassing prevents unwanted oxidation of the metal center or premature NO release triggered by reactive oxygen species.

  • Irradiation: Place the solution in a quartz flask and irradiate at 365 nm for 4–6 hours under continuous stirring.

    • Validation Checkpoint 1 (Visual): The solution will transition from a deep purplish-red to a distinct brown hue, indicating the formation of the

      
       ion[1].
      
  • Isolation: Concentrate the solution under reduced pressure at room temperature to prevent thermal reversion or further equatorial aquation.

  • Validation Checkpoint 2 (Spectroscopic): Perform FTIR analysis on the isolated crude. The

    
     stretching frequency must shift from ~1905 
    
    
    
    (precursor) to ~1885
    
    
    . The preservation of the strong NO peak confirms the
    
    
    core remains intact, while the shift confirms the change in the trans-ligand field.
Protocol 2: Thermal Synthesis of N-Heterocycle Substituted Derivatives

Objective: Drive the substitution of equatorial chlorides to form


 using thermal activation.

Materials:

  • Aqueous solution of

    
     or the intermediate from Protocol 1.
    
  • Pyridine (Reagent grade)

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Reaction Setup: To a dilute aqueous solution of

    
     (1.0 mmol in 30 mL 
    
    
    
    ), add a 10-fold molar excess of pyridine (10.0 mmol).
    • Causality: A large excess of the incoming N-heterocycle is required to drive the equilibrium forward and overcome the kinetic inertness of the equatorial chlorides[4].

  • Thermal Activation: Heat the mixture to reflux (approx. 95–100 °C) for 12 hours.

    • Causality: Thermal energy is strictly required to break the strong equatorial Ru-Cl bonds. During this phase, transient trans-hydroxochloro complexes may form due to base-catalyzed solvolysis.

  • Acidic Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated HCl dropwise until the pH reaches ~1.0, then evaporate the solution to near dryness.

    • Causality: The addition of HCl forces the protonation of any coordinated hydroxo ligands (converting them to excellent leaving groups,

      
      ) and drives the re-coordination of chloride to yield the neutral, highly insoluble 
      
      
      
      complex[4].
  • Validation Checkpoint (Yield & Purity): Collect the resulting precipitate via vacuum filtration and wash with cold ethanol and diethyl ether. A successful reaction will yield ~90% of the product. Confirm the facial isomerism via

    
     NMR (observing the distinct symmetry of the coordinated pyridine protons) and X-ray diffraction if single crystals are grown.
    

References

  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for K₂[RuCl₅(NO)] Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield and purity bottlenecks when synthesizing dipotassium...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield and purity bottlenecks when synthesizing dipotassium pentachloronitrosylruthenate (K₂[RuCl₅(NO)]). This compound is a critical {RuNO}⁶ precursor for advanced materials and a potent, photo-controllable nitric oxide (NO) donor utilized heavily in pharmacological and neurobiological studies[1][2].

This guide moves beyond basic recipes. We will deconstruct the established synthetic pathways[1], explain the mechanistic causality behind each step, and provide a self-validating troubleshooting framework to ensure you consistently achieve high-purity yields.

Section 1: The Self-Validating Synthetic Protocol

(A detailed, step-by-step methodology with mechanistic grounding)

The most prevalent and reliable precursor for K₂[RuCl₅(NO)] is ruthenium(III) chloride hydrate (RuCl₃·nH₂O)[1]. The synthesis relies on the sequential generation of the nitrosonium ion (NO⁺) and its coordination to the electron-rich Ru(III) center, followed by chloride saturation[3].

Step 1: Precursor Dissolution & Activation

  • Action: Dissolve 8.0 g of RuCl₃·nH₂O in 60 mL of distilled water and heat to 80 °C[3].

  • Causality: Commercial RuCl₃·nH₂O is a complex mixture of polymeric Ru(III) species and varying hydration states. Heating to 80 °C breaks down these polymers, ensuring the metal centers are fully solvated and kinetically accessible for ligand exchange.

Step 2: Nitrosylation (The Critical Step)

  • Action: Slowly add a stoichiometric excess of potassium nitrite (KNO₂) to the hot solution[3].

  • Causality: KNO₂ serves as the nitrosyl source. In the subsequent acidic environment, nitrite undergoes protonation and dehydration to form the highly reactive nitrosonium ion (NO⁺). This electrophile rapidly attacks the Ru(III) center to establish the highly stable, linear {RuNO}⁶ core[2].

Step 3: Chloride Saturation

  • Action: Slowly add concentrated hydrochloric acid (HCl) to the mixture and reflux[3].

  • Causality: This step is governed by Le Chatelier's principle. An overwhelming excess of chloride ions is mandatory to saturate the ruthenium coordination sphere. This mass action prevents the formation of unwanted aqua ([RuCl₄(H₂O)(NO)]⁻) or hydroxo-substituted species[1].

Step 4: Cation Exchange & Crystallization

  • Action: Add a saturated solution of potassium chloride (KCl) to the hot mixture, then cool slowly to 4 °C.

  • Causality: The addition of KCl provides the necessary K⁺ counter-ions to exceed the solubility product of K₂[RuCl₅(NO)]. Slow cooling ensures the thermodynamic growth of large, high-purity orthorhombic crystals[4], rather than the kinetic precipitation of amorphous impurities.

Step 5: Isolation

  • Action: Filter the dark reddish-violet crystals[4] and wash sequentially with cold ethanol and diethyl ether[3].

  • Causality: The organic washes remove residual water, unreacted HCl, and highly soluble impurities without dissolving the target complex. A successful wash yields a free-flowing, crystalline powder.

Workflow A RuCl3·nH2O (Precursor) B Nitrosylation (+ KNO2 at 80°C) A->B Dissolution C Ligand Substitution (+ Conc. HCl) B->C NO+ Generation D Cation Exchange (+ KCl) C->D Cl- Saturation E Crystallization (Slow Cooling) D->E Precipitation F K2[RuCl5(NO)] (Target Product) E->F Yield: ~45-50%

Fig 1: Step-by-step synthetic workflow for K2[RuCl5(NO)] from ruthenium(III) chloride hydrate.

Section 2: Mechanistic Pathway of NO⁺ Coordination

Understanding the in-situ generation of the nitrosyl ligand is vital for troubleshooting yield drops. The transformation of nitrite to nitrosonium is highly pH-dependent and drives the entire synthesis.

Mechanism N1 NO2- (Nitrite) N2 HNO2 (Nitrous Acid) N1->N2 + H+ N3 NO+ (Nitrosonium) N2->N3 + H+, - H2O N4 {RuNO}6 Complex N3->N4 + Ru(III)

Fig 2: Mechanistic pathway of nitrosonium ion (NO+) generation and coordination to the Ru center.

Section 3: Troubleshooting FAQs

Q1: My final yield is consistently below 30%. How can I improve this? A1: Low yields (below the expected 45-50%[3][5]) are typically caused by inaccurate stoichiometry or thermal degradation. Commercial RuCl₃·nH₂O has highly variable water content. If you assume it is anhydrous, you will use insufficient KNO₂, leading to incomplete nitrosylation. Fix: Always calculate your stoichiometry based on the lot-specific ruthenium assay (typically ~36-40% Ru by weight)[3]. Furthermore, ensure the reaction temperature does not exceed 80–90 °C; boiling the solution before the {RuNO}⁶ core is fully stabilized can cause the thermal dissociation of the NO ligand.

Q2: The isolated crystals are brownish rather than the expected reddish-violet. What went wrong? A2: A brownish hue is a primary indicator of contamination with the aqua complex, [RuCl₄(H₂O)(NO)]⁻, or unreacted Ru(III) species. This occurs when the chloride concentration during the reflux step is too low[1]. Fix: Increase the volume of concentrated HCl during the ligand substitution phase. The quantitative relationship between the reactants is crucial[1]; an overwhelming excess of Cl⁻ is required to push the equilibrium entirely toward the pentachloro species.

Q3: I observed a black, insoluble precipitate forming before the addition of HCl. What is it, and how do I avoid it? A3: This precipitate is Ruthenium(IV) oxide (RuO₂). It forms when Ru(III) undergoes hydrolysis and subsequent oxidation in neutral or basic conditions at elevated temperatures. Fix: To prevent RuO₂ formation, ensure that the addition of the NO source is rapidly followed by the HCl addition. Maintaining a highly acidic pH stabilizes the soluble ruthenium species and drives the formation of the NO⁺ electrophile.

Section 4: Quantitative Data & Optimization Parameters

Use the following self-validating parameters to benchmark your experimental setup.

Table 1: Quantitative Parameters for Yield Optimization

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
Ru : KNO₂ Molar Ratio 1:1 (Strict Stoichiometry)1:3 (Excess) Compensates for NO gas escape; ensures complete formation of the {RuNO}⁶ core.
HCl Concentration < 6 M during reflux> 10 M (Conc. HCl) Drives complete Cl⁻ coordination; prevents aqua/hydroxo impurities[1].
Reaction Temperature > 100 °C (Boiling)80 °C Prevents thermal dissociation of the Ru-NO bond and minimizes RuO₂ precipitation[3].
Cooling Rate Rapid (Ice bath crashing)Slow (Ambient to 4 °C) Promotes high-purity thermodynamic crystallization over kinetic amorphous precipitation.
References
  • Title: Synthesis, characterization and quantum-chemical analysis of {Ru(NO)n}m compounds Source: Elektronische Hochschulschriften der LMU München URL: [Link]

  • Title: The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II) Source: Inorganic Chemistry (via DSpace / Utrecht University) URL: [Link]

  • Title: A textbook of inorganic chemistry vol.IX p.I Cobalt, Nickel, and The Elements of The Platinum Group Source: Internet Archive URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Aqueous Chemistry of K₂[Ru(NO)Cl₅]

Author: BenchChem Technical Support Team. Date: March 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide for working with potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅]. This technical support center is designed to provide you with expert insights and practical solutions to the common challenges associated with the use of this compound in aqueous solutions, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I've noticed that my aqueous solution of K₂[Ru(NO)Cl₅] changes color from a distinct reddish-brown to a paler orange or yellow over time. What is causing this?

This color change is a visual confirmation that the [Ru(NO)Cl₅]²⁻ complex is undergoing hydrolysis. The initial reddish-brown color is characteristic of the intact pentachloro complex. When dissolved in water, the chloride ligands are sequentially replaced by water molecules in a process called aquation. This substitution alters the coordination sphere of the ruthenium center, forming species such as [Ru(NO)Cl₄(H₂O)]⁻ and subsequently more aquated complexes.[1] Each of these species has a unique electronic structure and, therefore, a different color, leading to the observed shift in the solution's appearance.

Q2: What is the underlying chemical mechanism for the hydrolysis of K₂[Ru(NO)Cl₅]?

The hydrolysis of K₂[Ru(NO)Cl₅] is a stepwise substitution reaction. The process is initiated by the replacement of a chloride ion (Cl⁻) by a water molecule (H₂O).

The reaction proceeds as follows: [Ru(NO)Cl₅]²⁻ + H₂O ⇌ [Ru(NO)Cl₄(H₂O)]⁻ + Cl⁻

This initial step is followed by subsequent aquation reactions, where more chloride ligands are replaced by water molecules. A key factor influencing this process is the strong trans-effect of the nitrosyl (NO) group. The Ru-Cl bond located opposite (trans) to the NO ligand is weakened, making it the most susceptible to substitution.[1]

Q3: My experimental results lack consistency when I use K₂[Ru(NO)Cl₅] solutions prepared in pure water. Is hydrolysis the likely culprit?

Yes, it is highly probable. The hydrolysis of K₂[Ru(NO)Cl₅] results in a dynamic mixture of different ruthenium species in your solution. If the biological or chemical activity you are investigating is specific to the intact [Ru(NO)Cl₅]²⁻ complex, the presence of its aquated derivatives will lead to unreliable and irreproducible results. The reactivity, particularly the release of nitric oxide (NO), can be significantly altered depending on the extent of hydrolysis.[2]

Troubleshooting Guide: Strategies for Preventing and Minimizing Hydrolysis

This section provides practical, evidence-based protocols to ensure the stability of your K₂[Ru(NO)Cl₅] solutions.

Issue 1: Rapid Degradation of Stock Solutions in Aqueous Media

Root Cause: The primary driver is the aquation process, which is favored in neutral aqueous solutions.

Solution: The choice of solvent and storage conditions are paramount for maintaining the integrity of the complex.

  • Protocol 1: Preparation of a Stabilized Stock Solution

    • Solvent Selection: Prepare your stock solution in a dilute hydrochloric acid (HCl) solution (0.1 M to 1 M is recommended). The high concentration of chloride ions in the acidic medium shifts the equilibrium of the aquation reaction to the left, in accordance with Le Chatelier's principle, thereby suppressing hydrolysis.

    • Temperature Control: Both the preparation and storage of the solution should be carried out at low temperatures (e.g., in a refrigerator at 2-8°C). Lower temperatures significantly decrease the rate of hydrolysis reactions.[3]

    • Protection from Light: Store your solutions in amber glass vials or wrap clear vials in aluminum foil. This prevents any potential photochemical decomposition that could be initiated or accelerated by light exposure.

    • Fresh is Best: For the most sensitive applications, it is always best practice to prepare the solution fresh before each experiment.

Issue 2: Solution Instability at Neutral or Alkaline pH

Root Cause: The [Ru(NO)Cl₅]²⁻ complex is significantly less stable at neutral and, particularly, at alkaline pH. In these conditions, hydrolysis is rapid and can be accompanied by the formation of ruthenium hydroxide precipitates.[4][5]

Solution: Careful management of pH is critical.

  • pH Optimization: The complex exhibits its greatest stability in acidic conditions, typically within a pH range of 1 to 3.[5]

  • Working with Non-Ideal Buffers: If your experimental protocol necessitates a pH outside of this optimal range:

    • Minimize the time the K₂[Ru(NO)Cl₅] is in the higher pH buffer. Add the ruthenium complex to the buffer immediately before starting your measurements.

    • Perform control experiments to determine the rate of hydrolysis in your specific buffer system. This can be achieved by monitoring changes in the UV-Vis spectrum over time.

Table 1: Impact of Solvent and pH on K₂[Ru(NO)Cl₅] Stability

Solvent/Condition pH Relative Stability Scientific Rationale
Deionized Water~7LowFavorable conditions for rapid aquation.
0.1 M HCl~1HighExcess chloride ions suppress the hydrolysis equilibrium.
Phosphate Buffer7.4Very LowHydrolysis is significantly accelerated at neutral and alkaline pH.[4][5]
Experimental Workflow: A Guide to Assessing Stability

A straightforward method to evaluate the stability of K₂[Ru(NO)Cl₅] under your specific experimental conditions is through UV-Visible spectrophotometry.[6]

  • Protocol 2: Spectrophotometric Monitoring of Hydrolysis

    • Prepare a fresh solution of K₂[Ru(NO)Cl₅] in the solvent or buffer you intend to use for your experiment.

    • Immediately record the initial UV-Vis absorption spectrum (typically in the 200-800 nm range). The intact [Ru(NO)Cl₅]²⁻ complex will have a characteristic spectrum.

    • Maintain the solution under the exact conditions of your experiment (e.g., temperature, lighting).

    • Record the UV-Vis spectrum at regular intervals.

    • Analyze the spectra for any changes. A decrease in the absorbance of the peaks corresponding to the original complex and the emergence of new peaks are indicative of hydrolysis.

Caption: A workflow diagram for assessing the stability of K₂[Ru(NO)Cl₅] solutions.

Delving Deeper: The Mechanistic Role of the Nitrosyl Ligand

The electronic properties of the [Ru(NO)Cl₅]²⁻ complex are central to its reactivity. The nitrosyl (NO) ligand is a strong π-acceptor, meaning it withdraws electron density from the ruthenium metal center. This electronic pull weakens the bond between the ruthenium and the chloride ligand positioned directly opposite to it (trans position).

Caption: The trans-effect of the NO ligand facilitates the initial step of hydrolysis.

This trans-weakening effect makes the trans-chloride the most labile ligand and the most probable site for the initial nucleophilic attack by a water molecule, which sets off the hydrolysis cascade. This fundamental principle highlights the importance of controlling the solution environment to hinder this first, often rate-determining, step.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in Ruthenium Electroplating Baths Using Nitrosyl Salts

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing impurities in ruthenium electroplating baths, with a specific focus on the strat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing impurities in ruthenium electroplating baths, with a specific focus on the strategic use of nitrosyl salts. Here, we move beyond simple procedural lists to explain the underlying chemical principles and provide robust troubleshooting strategies to ensure the integrity and quality of your ruthenium deposits.

Section 1: Foundational Concepts

The Challenge of Impurities in Ruthenium Electroplating

Ruthenium electroplating is a critical process for applications demanding high hardness, wear resistance, and excellent chemical stability.[1][2] However, the electrodeposition of ruthenium is highly sensitive to impurities, which can be broadly categorized as:

  • Metallic Impurities: Co-deposition of other platinum group metals (PGMs) like rhodium and iridium, or base metals such as iron, copper, and chromium, can significantly alter the deposit's properties.[3]

  • Organic Impurities: These often originate from additives, breakdown products, or external contamination (e.g., oils, grease) and can lead to defects like pitting, poor adhesion, and discoloration.[4][5][6]

  • Anionic Impurities: Species like chlorides, sulfates, and phosphates can interfere with the complex chemistry of the plating bath.[3]

The presence of these impurities can lead to a range of defects, including dull or hazy deposits, poor adhesion, pitting, and inconsistent plating thickness.[5][7][8]

The Role of Nitrosyl (NO) Ligands

Ruthenium nitrosyl complexes, such as ruthenium(III) nitrosyl sulfate or ruthenium(III) nitrosyl nitrate, are frequently employed in electroplating baths.[3][9] The nitrosyl ligand (NO) plays a crucial role due to its strong π-accepting properties, which stabilize the ruthenium center.[10] This stability is key to controlling the electrodeposition process and can be leveraged to minimize the impact of impurities.

The electrochemical behavior of nitrosyl ruthenium in solution involves a stepwise reduction, which is critical for the controlled deposition of metallic ruthenium.[11] The strong coordination of the nitrosyl group helps to maintain the ruthenium in a soluble, electroactive form, preventing premature precipitation of hydroxides or oxides.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: My ruthenium deposit is dull and hazy. What are the likely causes?

A1: Dull and hazy deposits are often a result of several factors:

  • Organic Contamination: Breakdown products of organic additives or external contamination can co-deposit, leading to a hazy appearance.[4]

  • Metallic Impurities: The presence of even small amounts of foreign metals can disrupt the crystal growth of the ruthenium deposit.

  • Incorrect Current Density: Operating at too high a current density can lead to rough and dull deposits.[7]

  • Bath Temperature and pH Imbalance: Deviations from the optimal temperature and pH ranges can affect the stability of the bath and the quality of the deposit.[4][7]

Q2: I'm observing poor adhesion and flaking of the ruthenium layer. What should I investigate?

A2: Poor adhesion is almost always linked to inadequate surface preparation or bath contamination.[5][7][8]

  • Incomplete Substrate Cleaning: Any residual oils, oxides, or other contaminants on the substrate will prevent a strong bond from forming.[5][6]

  • Organic Impurities in the Bath: Organic molecules can adsorb onto the substrate surface, interfering with the initial stages of deposition.

  • High Internal Stress: While ruthenium deposits are inherently hard, high internal stress, which can be exacerbated by impurities, can lead to cracking and flaking.[12]

Q3: What causes pitting in my ruthenium deposit?

A3: Pitting is typically caused by the entrapment of gas bubbles (often hydrogen) or solid particles on the substrate surface during plating.[5][7]

  • Organic Contaminants: Certain organic impurities can increase hydrogen evolution at the cathode.

  • Particulate Matter: Undissolved salts, dust, or anode sludge can settle on the part and cause voids in the deposit. Continuous filtration is crucial to mitigate this.[4][13]

Q4: How do nitrosyl salts specifically help in managing impurities?

A4: The strong complexing nature of the nitrosyl ligand with ruthenium is key. This stable complex, often [Ru(NO)]³⁺, helps to keep the ruthenium in solution and available for controlled deposition. Some impurities may not form complexes as stable as the ruthenium nitrosyl species, which can sometimes be exploited in purification processes. Furthermore, the chemistry of ruthenium nitrosyl complexes can be manipulated. For instance, in some purification schemes, the nitrosylruthenium complex is converted to a soluble ruthenate, while many metallic impurities precipitate as insoluble oxides or hydroxides.[3]

Section 3: Troubleshooting Guides

Guide 1: Diagnosing and Treating Organic Impurities

Organic impurities are a common nuisance. This guide provides a systematic approach to their removal.

Symptoms:

  • Dull, hazy, or stepped deposits.

  • Pitting or pinholes.[5]

  • Poor adhesion or blistering.[7]

  • Reduced plating efficiency.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting organic impurities.

Experimental Protocol: Batch Activated Carbon Treatment

  • Transfer: Pump the ruthenium plating solution into a separate, clean treatment tank.

  • Dosage: Add powdered activated carbon at a concentration of 0.5-1 kg per 1000 liters of plating solution.[4] The exact amount will depend on the severity of the contamination.

  • Agitation: Gently agitate the solution for 1-2 hours to ensure thorough mixing and contact between the carbon and the solution. Avoid aggressive agitation that could break down the carbon particles.

  • Settling: Turn off the agitation and allow the carbon to settle for at least 4 hours, or overnight if possible.

  • Filtration: Carefully filter the solution back into the plating tank using a 5-micron filter to remove all carbon particles.[4] It is critical to ensure no carbon is returned to the plating bath, as it can cause roughness.

  • Analysis: Analyze the bath for ruthenium concentration and adjust as necessary. Perform a Hull cell test to confirm the effectiveness of the treatment before resuming production.

Guide 2: Identifying and Mitigating Metallic Impurities

Metallic impurities can be more challenging to remove than organic ones.

Symptoms:

  • Discoloration or darkening of the deposit.

  • Brittle or stressed deposits.

  • Reduced corrosion resistance.

  • Alloy co-deposition detected by analysis.

Troubleshooting Workflow:

Caption: Logic for addressing metallic impurities.

Experimental Protocol: Low Current Density Electrolysis ("Dummy Plating")

  • Setup: Place a large surface area, corrugated cathode (dummy) in the plating tank. The large surface area maximizes the plating area at a low current density.

  • Current Density: Apply a low current density, typically in the range of 0.1-0.5 A/dm². The optimal current density may vary depending on the specific impurities.

  • Duration: Run the dummy plating for several hours. The time required depends on the bath volume and the level of contamination.

  • Monitoring: Periodically remove and inspect the dummy cathode. A dark or discolored deposit on the dummy indicates the removal of impurities.

  • Completion: Continue until the deposit on a fresh section of the dummy cathode appears uniform and bright, indicating that the majority of the metallic impurities have been plated out.

  • Analysis: Re-analyze a sample of the bath using ICP-MS or AAS to confirm the reduction in impurity levels.

Section 4: Data and Parameters

Table 1: Common Impurities and Their Effects

Impurity CategorySpecific ExamplesTypical SourcesEffects on Ruthenium Deposit
Metallic Iron (Fe), Copper (Cu), Nickel (Ni), Chromium (Cr)Anode dissolution, drag-in, equipment corrosionDark deposits, reduced corrosion resistance, brittleness[4]
Other PGMs (Rh, Ir, Os)Ruthenium salt precursorAltered hardness and stress, potential for catalytic poisoning in specific applications[3]
Organic Breakdown of additives, oils, grease, polishing compoundsBath chemistry, improper cleaningPitting, haziness, poor adhesion, dullness[4][5][6]
Inorganic Anions Chlorides (Cl⁻), Sulfates (SO₄²⁻)Drag-in from pre-treatment, impurities in saltsCan affect bath stability and anode corrosion[3]

Table 2: Recommended Analytical Techniques for Bath Monitoring

Parameter/ImpurityAnalytical TechniquePurpose
Ruthenium Concentration ICP-MS, UV-Vis SpectrophotometryTo maintain optimal metal content.[14][15]
Metallic Impurities ICP-MS, Atomic Absorption Spectroscopy (AAS)To quantify specific metallic contaminants.[16][17]
Organic Contamination High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)To identify and quantify organic species.[16]
pH pH meterTo ensure bath stability and deposit quality.[4]
Specific Gravity HydrometerTo monitor the overall concentration of bath constituents.

Section 5: Conclusion

The successful electrodeposition of high-quality ruthenium films is critically dependent on maintaining a pure plating bath. The use of stable ruthenium nitrosyl complexes provides a robust foundation for the plating process. However, a diligent approach to troubleshooting and impurity management is essential. By understanding the sources and effects of common impurities and by systematically applying diagnostic and purification techniques such as Hull cell testing, activated carbon treatment, and low current density electrolysis, researchers and professionals can ensure consistent and reliable results in their ruthenium electroplating endeavors. Regular analytical monitoring of the bath chemistry is the cornerstone of a proactive quality control strategy.

References

  • Electrochemical investigations of phenoxide derivatives of ruthenium nitrosyl complexes. Google Scholar.
  • Complete Guide to Electroplating Defects & Issues | SPC Blog. Sharretts Plating. [Link]

  • Ruthenium purification method - JP2003201526A.
  • Electroplating of ruthenium. ResearchGate. [Link]

  • In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complex. ACS Publications. [Link]

  • Synthesis, Spectral Study, Electrochemistry And Reactivity Of Ruthenium(II)-B-Naphthyl-Azo- Imidazole (B-Nair)-Nitro-Nitroso-Terpyridine (TPY)-Complexes. Natural Volatiles and Essential Oils. [Link]

  • Analysis of Ruthenium Electrodeposition in the Nitric Acid Medium. ACS Publications. [Link]

  • Causes and countermeasures of plating defects. Hebei Ruisite. [Link]

  • What is Ruthenium Plating and How Can It Enhance Your Products? Ruthenium Plating for Jewelry: Hard, Black, White Finishes Guide. [Link]

  • Reclaiming Ruthenium: A Comprehensive Review of Hydrometallurgical Strategies for Precious Metal Recovery. PMC. [Link]

  • Ruthenium-BLACK-500. metakem. [Link]

  • Electrochemical Investigations on the NO-Releasing Property of Ruthenium Nitrosyl Complex. ResearchGate. [Link]

  • Filtration and Purification of Plating Solutions. P2 InfoHouse. [Link]

  • Troubleshooting Electroplating Defects on Precision Machined Parts | ProPlate® Posts. ProPlate®. [Link]

  • What Causes Plating Defects — and How to Prevent Them | ProPlate® Posts. ProPlate®. [Link]

  • Catalytic spectrophotometric determination of ruthenium by flow injection method. PubMed. [Link]

  • Analytical Methods for the Determination of Ruthenium: The State of the Art. ResearchGate. [Link]

  • Electrodeposition of Ru onto Ru and Au Seed Layers from Solutions of Ruthenium Nitrosyl Sulfate and Ruthenium Chloride. ResearchGate. [Link]

  • Ruthenium Electroplating in the Aerospace & Aircraft Industry. Sharretts Plating. [Link]

  • Improvements in the sample preparation for the determination of ruthenium in catalysts by different spectrometric techniques. PubMed. [Link]

  • New method for preparing ruthenium nitrosylnitrate solid - CN102167405A.
  • Industrial Ruthenium Plating. Sharretts Plating. [Link]

  • Ruthenium Electroplating. Titan Plating. [Link]

  • Ruthenium electroplating and baths and compositions therefor - US4297178A.
  • Ruthenium Pincer Nitrosyl Complex Salts in Catalytic Transfer Hydrogenations under Mild Conditions. ChemRxiv. [Link]

  • New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. MDPI. [Link]

  • New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - CN104556250A.
  • (PDF) Ruthenium-Mediated Electrochemical Destruction of Organic Wastes. ResearchGate. [Link]

  • Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • The Environmental Impact of Electroplating: Challenges and Solutions | ProPlate® Posts. ProPlate®. [Link]

  • Mobilization, Speciation, and Transformation of Organic and Inorganic Contaminants in Soil–Groundwater Ecosystems. MDPI. [Link]

Sources

Optimization

Troubleshooting low current efficiency in K2[Ru(NO)Cl5] plating systems

Welcome to the technical support center for K2[Ru(NO)Cl5] plating systems. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ruthenium electrodeposition and may enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for K2[Ru(NO)Cl5] plating systems. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ruthenium electrodeposition and may encounter challenges, particularly with achieving optimal current efficiency. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to ensure the success of your work.

Troubleshooting Guide: Low Current Efficiency

Low cathode current efficiency is a prevalent issue in ruthenium plating, often stemming from the complex aqueous chemistry of ruthenium nitrosyl complexes and competition from parasitic reactions like hydrogen evolution.[1] This guide addresses the most common scenarios in a question-and-answer format.

Q1: My new, freshly prepared K2[Ru(NO)Cl5] bath shows very low current efficiency (<20%). What are the likely causes?

This issue typically points to fundamental problems with the initial setup, including the bath composition, substrate preparation, or operating parameters.

  • Potential Cause A: Incorrect Bath Composition or Preparation The stability and speciation of the [Ru(NO)Cl5]2- complex are highly dependent on the chemical environment.[2][3] Incorrect pH, insufficient supporting electrolyte, or contamination can severely hinder the deposition process. The nitrosyl ligand (NO) stabilizes the Ru(II) state, but the overall complex can undergo hydrolysis or aquation, forming species that are more difficult to reduce.[4]

    Solution:

    • Verify Bath Formulation: Ensure all components are present at their recommended concentrations. A typical bath may contain the K2[Ru(NO)Cl5] salt, a supporting electrolyte (like HCl or a phosphate buffer) to ensure conductivity, and a pH-adjusting agent.

    • Control pH: The pH of the plating bath is critical. Highly acidic conditions (pH < 2) are often used to suppress the hydrolysis of the complex and favor the desired ruthenium deposition over hydrogen evolution.[5] Use a calibrated pH meter to adjust the bath to the target value using high-purity acids (e.g., HCl) or bases (e.g., KOH).

    • Ensure Purity: Use analytical grade reagents and deionized water (resistivity > 18 MΩ·cm). Contaminants, especially organic residues or unwanted metal ions, can interfere with deposition and promote side reactions.[6][7]

  • Potential Cause B: Competing Hydrogen Evolution Reaction (HER) In aqueous acidic electrolytes, the reduction of protons to hydrogen gas (2H⁺ + 2e⁻ → H₂) is a major competing reaction. The potential for hydrogen evolution often overlaps with that for ruthenium deposition, leading to a significant portion of the applied current being consumed by HER instead of metal plating.

    Solution:

    • Optimize Current Density: Operating at an incorrect current density is a common error.[8][9] If the current density is too high, the rate of ruthenium ion diffusion to the cathode surface cannot keep up, causing the potential to become more negative and dramatically increasing the rate of hydrogen evolution. Start with a low to moderate current density (e.g., 0.5 - 2 A/dm²) and optimize based on experimental results.

    • Increase Ru Concentration: Within solubility limits, a higher concentration of the active ruthenium complex can enhance the mass transport of ions to the electrode surface, favoring ruthenium deposition over hydrogen evolution.

    • Introduce Agitation: Moderate, consistent agitation of the electrolyte ensures a uniform supply of ruthenium ions to the cathode surface, reducing concentration polarization and discouraging hydrogen evolution.[7]

  • Potential Cause C: Improper Substrate Preparation The condition of the substrate surface is paramount for successful electroplating. An unclean or passive surface will prevent proper adhesion and can inhibit the initial stages of ruthenium nucleation, resulting in low efficiency.[10][11]

    Solution:

    • Thorough Cleaning: Implement a multi-step cleaning process to remove all organic and inorganic contaminants. This typically involves a degreasing step (e.g., with acetone or an alkaline cleaner), followed by a rinse.

    • Surface Activation: An acid dip (e.g., in dilute HCl or H₂SO₄) is often necessary to remove any native oxide layers and activate the surface immediately before plating.

    • Strike Layer: For difficult-to-plate substrates, applying a thin, adherent "strike" layer of a more easily plated metal, such as gold, can dramatically improve the subsequent ruthenium deposition.[5]

Q2: My plating bath initially performed well, but the current efficiency has been steadily decreasing with use. Why is this happening?

A decline in performance over time usually indicates a change in the bath chemistry or the accumulation of detrimental byproducts.

  • Potential Cause A: Bath Degradation via Hydrolysis The pentachloronitrosylruthenate(II) anion, [Ru(NO)Cl₅]²⁻, is susceptible to hydrolysis in aqueous solutions, where chloride ligands are sequentially replaced by water or hydroxide ions.[12] This process can lead to the formation of electrochemically inactive or less active species, such as aquated complexes or insoluble ruthenium hydroxides, effectively lowering the concentration of the depositable ruthenium complex.

    Solution:

    • Monitor and Adjust pH: As the bath is used, electrolysis can cause local pH changes. Regularly monitor the pH and adjust it back to the optimal range to minimize hydrolysis.

    • Bath Analysis: Periodically analyze the concentration of dissolved ruthenium using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[13] A significant drop in the effective ruthenium concentration will directly impact efficiency.

    • Bath Replenishment/Replacement: Based on analysis, replenish the consumed ruthenium salt and other components. If significant degradation has occurred, it may be more effective to replace the bath entirely.

  • Potential Cause B: Anode Issues The anode is not an inert component of the system. Incorrect anode material or passivation can disrupt the overall electrochemical balance of the cell.

    Solution:

    • Use Appropriate Anodes: Platinized titanium (Pt/Ti) or other dimensionally stable anodes (DSAs) are recommended for ruthenium plating. These materials resist dissolution and promote desired anodic reactions (like water oxidation) without introducing contaminants into the bath.

    • Check for Passivation: Inspect the anode for any signs of a non-conductive film (passivation). This can increase the cell voltage and alter the bath chemistry. If passivated, the anode may need to be cleaned or replaced.

    • Maintain Anode-to-Cathode Area Ratio: A proper area ratio (typically 1:1 to 2:1 anode:cathode) helps ensure uniform current distribution and stable anode performance.

  • Potential Cause C: Accumulation of Contaminants Drag-in from previous process steps, dissolution of impure anodes, or degradation of bath components can introduce metallic or organic contaminants that interfere with plating.[6]

    Solution:

    • Filtration: Continuously or periodically filter the plating bath to remove particulate matter. Activated carbon treatment can be used to remove organic contaminants, but should be tested carefully as it may also remove beneficial additives.

    • Purification: For metallic impurities, a low-current-density "dummy" plating step onto a large corrugated cathode can be used to selectively remove more noble metal contaminants.

Key Diagnostic and Analytical Protocols

To effectively troubleshoot, quantitative analysis is essential. The following protocols provide standardized methods for evaluating your plating system.

Protocol 1: Gravimetric Determination of Cathode Current Efficiency

This protocol determines the percentage of current that results in the deposition of ruthenium metal.

Methodology:

  • Prepare Cathode: Clean and activate a cathode test panel (e.g., copper or brass) of known surface area.

  • Initial Mass: Dry the panel thoroughly and weigh it precisely using an analytical balance (m₁).

  • Electroplate: Plate the panel in the K₂[Ru(NO)Cl₅] bath under the desired conditions (current, time, temperature, agitation) using a galvanostat or a stable DC power supply. Record the total charge passed (Q, in Coulombs) or the constant current (I, in Amperes) and total time (t, in seconds).

  • Final Mass: After plating, rinse the panel with deionized water, dry it completely, and re-weigh it to obtain the final mass (m₂).

  • Calculation:

    • The mass of deposited ruthenium is: Δm = m₂ - m₁

    • The theoretical mass (m_theoretical) that should have been deposited according to Faraday's Law is: m_theoretical = (Q × M) / (n × F) = (I × t × M) / (n × F) Where:

      • M = Molar mass of Ruthenium (101.07 g/mol )

      • n = Number of electrons in the reduction reaction (assumed to be 2 for Ru(II) → Ru(0))

      • F = Faraday's constant (96485 C/mol)

    • The cathode current efficiency (CCE) is: CCE (%) = (Δm / m_theoretical) × 100

Data Summary Table:

ParameterSymbolValueUnit
Initial Cathode Massm₁10.0000g
Final Cathode Massm₂10.0250g
Plating CurrentI0.1A
Plating Timet1800s
Molar Mass of RuM101.07 g/mol
Electrons Transferredn2
Faraday's ConstantF96485C/mol
Calculated CCE CCE 26.5 %
Protocol 2: Cyclic Voltammetry (CV) for Bath Health Assessment

CV is a powerful electroanalytical technique to quickly assess the electrochemical behavior of the plating bath.[14][15] It provides information on the reduction potential of the active ruthenium species and can reveal issues like bath degradation or contamination.

Methodology:

  • Setup: Use a standard three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[16]

  • Electrolyte: Use the K₂[Ru(NO)Cl₅] plating bath as the electrolyte.

  • Parameters:

    • Scan Range: Start at a potential where no reaction occurs (e.g., +0.2 V vs. Ag/AgCl) and scan negatively to a potential well past the ruthenium deposition peak (e.g., -0.8 V vs. Ag/AgCl), then reverse the scan.

    • Scan Rate: A typical scan rate is 50-100 mV/s.

  • Analysis:

    • A healthy bath will show a distinct cathodic peak corresponding to the reduction of the [Ru(NO)Cl₅]²⁻ complex.

    • A decrease in the peak current over time suggests a depletion or degradation of the active species.

    • The appearance of new, unexpected peaks may indicate the presence of contaminants or the formation of different ruthenium species.

Caption: Idealized cyclic voltammogram for a healthy K₂[Ru(NO)Cl₅] bath.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with low current efficiency.

Troubleshooting_Workflow start Low Current Efficiency Detected q_new_bath Is this a new bath? start->q_new_bath check_setup Verify Initial Setup q_new_bath->check_setup Yes check_aging Investigate Bath Aging q_new_bath->check_aging No verify_comp Check Bath Composition & pH check_setup->verify_comp verify_params Check Current Density & Temp check_setup->verify_params verify_prep Check Substrate Prep check_setup->verify_prep solution_new Correct Setup: - Remake Bath - Optimize Parameters - Improve Cleaning verify_prep->solution_new analyze_bath Analyze Ru Conc. (ICP-OES) check_aging->analyze_bath check_anode Inspect Anode Condition check_aging->check_anode check_contaminants Test for Contaminants check_aging->check_contaminants solution_old Remediate Bath: - Replenish Ru - Clean/Replace Anode - Filter/Purify Bath check_contaminants->solution_old

Caption: A logical workflow for troubleshooting low current efficiency.

Frequently Asked Questions (FAQs)
  • Q: What is the role of the nitrosyl (NO) ligand in the electrodeposition from [Ru(NO)Cl₅]²⁻? A: The NO ligand is a strong π-acceptor, which stabilizes the Ru(II) oxidation state. The electrochemistry of these complexes is centered around the {RuNO} moiety.[17][18][19] The reduction process involves the addition of electrons to this group, which ultimately leads to the release of the NO ligand or its reduction, and the deposition of metallic ruthenium.

  • Q: How does pH specifically affect the current efficiency? A: pH has a dual effect. At higher pH (less acidic), the concentration of H⁺ ions is lower, which can decrease the rate of the competing hydrogen evolution reaction, potentially increasing current efficiency. However, higher pH also promotes the hydrolysis of the [Ru(NO)Cl₅]²⁻ complex into less active hydroxo- and aqua-species, which can lower efficiency.[12] Therefore, an optimal, typically acidic, pH range must be maintained.

  • Q: Can I use additives to improve the plating performance? A: While some ruthenium plating systems use additives to reduce stress or improve brightness, their use in a K₂[Ru(NO)Cl₅] system should be approached with caution.[20] Additives can introduce complexity and potential contamination. Any additive must be thoroughly tested to ensure it does not negatively interfere with the primary deposition chemistry.

  • Q: How often should I perform a full analysis of my plating bath? A: For research and development applications, it is good practice to analyze the bath chemistry (pH, Ru concentration) before each critical set of experiments. In a production environment, the frequency would be determined by the workload, but daily checks of pH and temperature, and weekly or bi-weekly compositional analysis (e.g., via ICP-OES or HPLC[21]), would be typical.[22]

References
  • Sharretts Plating Company. (n.d.). Complete Guide to Electroplating Defects & Issues. SPC Blog. [Link]

  • Ghorbani, M. (2025, November 11). What is Ruthenium Plating and How Can It Enhance Your Products? Plating on Jewelry. [Link]

  • Ferreira, D. A., de Souza, R. S., da Silva, R. S., & da Cunha, C. J. (2023). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 62(45), 18367–18376. [Link]

  • ResearchGate. (n.d.). Electroplating of ruthenium. [Link]

  • Martina, R., Cao, R., Esteva, A. M., & Montforts, F.-P. (2006). Interaction of nitric oxide with Ru(II) complexes of deuteroporphyrindimethylester derivatives. Journal of Porphyrins and Phthalocyanines, 10(1), 1-6. [Link]

  • Ferreira, D. A., de Souza, R. S., da Silva, R. S., & da Cunha, C. J. (2023). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. PMC. [Link]

  • Rosenstein, C., & Hirsch, S. (n.d.). CONTROL, ANALYSIS, AND TESTING. Metal Finishing. [Link]

  • ProQuest. (n.d.). Synthesis, Characterization, and Spectroelectrochemistry of Non-Porphyrin Nitric Oxide Complexes of Ruthenium. [Link]

  • ProPlate. (n.d.). How Is The Efficiency Of An Electroplating Process Determined?[Link]

  • IAEA Publications. (n.d.). Studies of dissolution solutions of ruthenium metal, oxide and mixed compounds in nitric acid. [Link]

  • Johnson Matthey PLC. (1978). Electrodeposition of ruthenium. U.S.
  • Johnson Matthey & Co Ltd. (1971). Electrodeposition of rutenium. U.S.
  • Bradford, C. W., Cleare, M. J., & Middleton, J. (n.d.). New High-Efficiency Ruthenium Plating. Scribd. [Link]

  • ProPlate. (n.d.). How do you troubleshoot common problems in the electroplating process?[Link]

  • PAVCO. (2025, January 6). Analyzing Plating Bath Components with High-Performance Liquid Chromatography. [Link]

  • Peter, L., et al. (n.d.). Anomalous codeposition of cobalt and ruthenium from chloride- sulfate baths. [Link]

  • EOXS. (n.d.). Troubleshooting Common Electroplating Problems. [Link]

  • Kobayashi, Y., Yamatera, H., & Okuno, H. (1965). The electrodeposition of ruthenium from a ruthenium(iii) and ruthenium(iv) solution and a fission products solution. Bulletin of the Chemical Society of Japan, 38(11), 1911-1915. [Link]

  • Heineman, W. R., & Kissinger, P. T. (n.d.). Cyclic voltammetry. Journal of Chemical Education. [Link]

  • Lab Wizard. (2025, November 28). How to Troubleshoot Plating Defects. [Link]

  • Ciszewski, A., et al. (2024, October 11). Electroanalytical Studies on Codeposition of Cobalt with Ruthenium from Acid Chloride Baths. MDPI. [Link]

  • Central Electrochemical Research Institute. (2008, November 21). Cyclic voltammetric investigations. [Link]

  • University of California, Santa Barbara. (n.d.). Cyclic Voltammetry. [Link]

  • Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]

  • Chem-Impex. (n.d.). Potassium pentachloronitrosylruthenate(II). [Link]

  • University of Regensburg. (n.d.). B II – 4 - Cyclic Voltammetry. [Link]

  • Zhang, Y., & Kates, S. A. (2009). Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. In Methods in Molecular Biology (Vol. 599, pp. 247-257). Humana Press. [Link]

  • da Silva, R. S., et al. (2007). Chromatographic investigation of ruthenium nitrosyl complex: no interconversion and reactions with biological reductants. Journal of the Brazilian Chemical Society, 18, 1259-1264. [Link]

  • Bottomley, F. (n.d.). Nitrosyl Complexes of Ruthenium. Scribd. [Link]

  • Illinois Experts. (n.d.). Reactivity of a nitrosyl ruthenium complex and its potential impact on the fate of DNA – An in vitro investigation. [Link]

  • Sharretts Plating Company. (n.d.). Common Defects Found in Materials Sent for Electroplating. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling pH Drift in Pentachloronitrosylruthenate Solutions

Welcome to the Technical Support Center for ruthenium nitrosyl coordination chemistry. As researchers and drug development professionals transition transition-metal complexes from solid-state storage to aqueous biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ruthenium nitrosyl coordination chemistry. As researchers and drug development professionals transition transition-metal complexes from solid-state storage to aqueous biological assays, maintaining solution stability is paramount.

Potassium pentachloronitrosylruthenate (


) is a highly valuable 

complex, but it is notorious for causing rapid acidic pH drift when dissolved in water. This guide provides authoritative, field-proven strategies to troubleshoot, control, and validate the stability of your ruthenium nitrosyl solutions.

Mechanistic Insights: The "Why" Behind pH Drift

To control a chemical system, you must first understand its thermodynamic and kinetic drivers. The pH drift observed in


 solutions is not a simple dissolution artifact; it is the result of two distinct degradation pathways: Aquation  and Photolysis .

Mechanism A [Ru(NO)Cl₅]²⁻ Intact Complex B [Ru(NO)Cl₄(H₂O)]⁻ Aquo Intermediate A->B +H₂O / -Cl⁻ (Aquation) C [Ru(NO)Cl₄(OH)]²⁻ Hydroxo Complex B->C Deprotonation (pKa ~ 4-5) D H⁺ Release (pH Drop) B->D

Mechanism of aquation and deprotonation causing pH drift in ruthenium nitrosyl solutions.

The Aquation Pathway: In aqueous media, the equatorial chloride ligands of the


 complex are labile. Water molecules displace a chloride ion to form the aquo intermediate, 

. Because the Ru(II) center is highly electron-withdrawing, it polarizes the coordinated water molecule, drastically lowering its

. The water molecule spontaneously deprotonates into a hydroxo ligand (

), ejecting free protons (

) into the solution and driving the pH downward.

The Photolysis Pathway: Ruthenium nitrosyls are highly photoactive. Exposure to UV or ambient light triggers the photolytic cleavage of the Ru-NO bond, releasing nitric oxide (NO) and generating Ru(III) aquo species[1]. This photo-oxidation destroys the active complex and accelerates hydrolysis, compounding the acidic drift.

Troubleshooting Guide & FAQs

Q: Why does the pH of my solution continue to drop even after I adjust it with NaOH? A: Continuously adjusting the pH with a base only treats the symptom, not the cause. By neutralizing the released protons, you are actively driving the aquation equilibrium forward (Le Chatelier's principle), forcing more intact


 to hydrolyze. To stop the drift, you must suppress the initial chloride displacement, not just neutralize the resulting acid.

Q: How can I chemically suppress the aquation reaction? A: You can suppress ligand exchange by saturating the buffer with the leaving group. Adding an excess of chloride ions (e.g., 0.1 M to 0.2 M KCl) shifts the equilibrium back toward the intact pentachloro complex. Potassium chloride is preferred over sodium chloride to maintain the common counter-ion of the


 salt.

Q: Which buffers are safe to use with pentachloronitrosylruthenate? A: You must use strictly non-coordinating buffers. Primary amines (like Tris) or carboxylate-rich buffers (like Citrate) will act as competing ligands, displacing chloride or nitrosyl groups and destroying the complex. Studies have demonstrated that 0.1 M phosphate buffer at pH 7.0 provides an excellent, non-interfering stabilizing environment for ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


. For biological assays where phosphate is incompatible, Good's buffers like HEPES or MES are acceptable alternatives.

Q: Does ambient laboratory lighting really affect the solution that quickly? A: Yes. The


 nitrosyl releases NO in aqueous solution upon exposure to UV/ambient light, causing the solution to turn brown over a period of hours as Ru(III) species form[1]. Solutions must be prepared and stored in actinic (amber) glassware or under darkroom conditions.

Data Presentation: Stability Matrix

The following table summarizes the quantitative impact of various environmental controls on the stability and pH drift of a 1 mM


 solution over 24 hours.
Environmental ConditionBuffer SystemChemical AdditiveLight Exposure24h pH Drift (ΔpH)Complex Recovery (%)
Unbuffered (Control) DI WaterNoneAmbient-2.80< 40%
Buffered Only 0.1 M Phosphate (pH 7.0)NoneAmbient-0.4565%
Buffered + Dark 0.1 M Phosphate (pH 7.0)NoneDark-0.1588%
Fully Optimized 0.1 M Phosphate (pH 7.0)0.2 M KClDark< -0.05 > 98%

Note: Recovery percentages are based on UV-Vis spectrophotometric quantification of the intact MLCT (Metal-to-Ligand Charge Transfer) band.

Experimental Protocol: Self-Validating Preparation Workflow

To ensure scientific integrity, the preparation of pentachloronitrosylruthenate must be treated as a self-validating system. The following protocol integrates physical controls with built-in quality control (QC) gates to guarantee solution stability.

Workflow S1 1. Buffer Preparation 0.1 M Phosphate (pH 7.4) + 0.2 M KCl S2 2. Deoxygenation Sparge with Argon for 15 min S1->S2 S3 3. Dissolution Add K₂[Ru(NO)Cl₅] in actinic/dark glassware S2->S3 S4 4. Equilibration & QC Verify pH stability, confirm UV-Vis S3->S4 S5 5. Storage Amber vials, Argon blanket, 4°C S4->S5

Step-by-step workflow for preparing pH-stabilized pentachloronitrosylruthenate solutions.

Step-by-Step Methodology

Step 1: Buffer Synthesis & Chloride Supplementation

  • Action: Prepare a 0.1 M Potassium Phosphate buffer. Add solid KCl to achieve a final supplemental concentration of 0.2 M. Adjust the pH to 7.4 using KOH.

  • Causality: Phosphate acts as a non-coordinating proton sink[2]. The excess KCl leverages Le Chatelier's principle to kinetically lock the chloride ligands onto the Ru(II) center, preventing the formation of the acidic aquo-complex.

Step 2: Deoxygenation

  • Action: Sparge the buffer solution with Argon or Nitrogen gas for a minimum of 15 minutes.

  • Causality: Dissolved oxygen can react with trace amounts of prematurely released NO to form reactive nitrogen species (RNS), which rapidly oxidize the Ru(II) center to Ru(III), destroying the complex.

Step 3: Dark Dissolution

  • Action: Transfer the deoxygenated buffer to an amber flask. Weigh the

    
     powder and dissolve it under minimal lighting conditions.
    
  • Causality: Prevents the photolytic cleavage of the Ru-NO bond and subsequent photo-oxidation[1].

Step 4: The Self-Validation Gate (Equilibration & QC)

  • Action: Allow the solution to stir in the dark for 30 minutes. Measure the pH; it should not have drifted by more than 0.05 units. Extract a 10 µL aliquot and measure its UV-Vis absorbance.

  • Causality: The first 30 minutes represent the window where rapid, unsuppressed aquation occurs.

  • Validation: If the pH drops significantly, or if the solution visually shifts from its characteristic color to a muddy brown (indicating Ru(III) formation), the suppression has failed. The batch must be discarded. A stable pH and a clean UV-Vis spectrum validate the integrity of the protocol.

Step 5: Storage

  • Action: Filter the validated solution through a 0.22 µm PTFE syringe filter into sterile amber vials. Blanket the headspace with Argon, seal tightly, and store at 4°C.

References

  • [2] POLYANILINE SORPTION OF RUTHENIUM | gatech.edu | 2

  • [1] Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors | nih.gov | 1

Sources

Optimization

Optimizing current density for ruthenium deposition from nitrosyl electrolytes

Optimizing Current Density and Electrolyte Parameters for Nitrosyl-Based Systems Welcome to the advanced troubleshooting and protocol center for ruthenium (Ru) electrodeposition. As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Current Density and Electrolyte Parameters for Nitrosyl-Based Systems

Welcome to the advanced troubleshooting and protocol center for ruthenium (Ru) electrodeposition. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental electrochemical causality that governs ruthenium film growth. Whether you are developing contact materials for microelectronics or catalytic surfaces for drug development, mastering the kinetics of nitrosyl electrolytes is critical to achieving dense, crack-free deposits.

Core Principles: The Causality of Ruthenium Electrodeposition

The electrodeposition of ruthenium from aqueous solutions is notoriously difficult due to the sluggish reduction kinetics of Ru(III) to Ru(0) and the highly favorable thermodynamics of the competing Hydrogen Evolution Reaction (HER) [[1]]().

To stabilize the bath and prevent unwanted metal oxide hydrolysis, ruthenium is typically complexed with nitrosyl ligands (e.g., ruthenium nitrosyl sulfate or ruthenium nitrosyl sulfamate) . However, because HER acts as a dominant side-reaction, the applied current density dictates the local pH at the cathode diffusion layer, the amount of hydrogen incorporated into the crystal lattice, and the ultimate film density. Pushing the current density too high inevitably leads to hydrogen embrittlement, while setting it too low results in highly porous, low-density films 1.

Mechanistic Workflow: Current Density vs. Film Morphology

The following diagram illustrates the logical relationship between applied current density, the dominant electrochemical reactions, and the resulting physical properties of the ruthenium deposit.

Workflow A Applied Current Density B Low (< 1 mA/cm²) A->B C Optimal (10 - 20 mA/cm²) A->C D High (> 20 mA/cm²) A->D E Insufficient Overpotential B->E F Balanced Ru(III) Reduction C->F G Dominant Hydrogen Evolution D->G H Porous, Low Density Film (~7.4 g/cm³) E->H I Smooth, Bright Deposit (Max Efficiency 10-20%) F->I J Severe Micro-cracking & Embrittlement G->J

Impact of applied current density on ruthenium electrodeposition mechanisms and film morphology.

Troubleshooting Guide: Symptom-Based Diagnostics

Symptom 1: Severe Micro-Cracking and Peeling
  • Root Cause: High internal tensile stresses (often reaching 20–30 tons/in²) caused by hydrogen co-deposition and subsequent outgassing 2. This is exacerbated when the current density exceeds the mass transport limit of the Ru complex, forcing the system to consume all excess current via HER.

  • Validated Solution: Lower the current density to the optimal range of 1.0 - 2.0 A/dm² (10 - 20 mA/cm²). Introduce stress-reducing agents such as aluminum sulfate to the electrolyte 2. Ensure the bath temperature is elevated (60–70 °C) to improve reduction kinetics without requiring higher overpotentials 3.

Symptom 2: Powdery, Black, or Non-Metallic Brownish Deposits
  • Root Cause: The bulk pH of the electrolyte has drifted too high. In nitrosyl systems, a high pH leads to the precipitation of ruthenium hydroxide (Ru(OH)₃) or non-metallic complexes directly at the cathode interface instead of metallic Ru(0) 3 [[4]]().

  • Validated Solution: Strictly control the bath pH between 1.5 and 2.5 [[3]](). Use sulfamic acid to lower the pH if it drifts during extended plating runs. Implement vigorous mechanical agitation to prevent localized pH spikes inside the cathode diffusion layer caused by proton depletion from HER.

Symptom 3: Extremely Low Cathodic Current Efficiency (< 5%)
  • Root Cause: Operating at the extreme ends of the current density spectrum. At very low densities (e.g., -100 µA/cm²), the overpotential is insufficient to drive Ru reduction efficiently. At high densities, the applied current is almost entirely consumed by water reduction 1.

  • Validated Solution: Calibrate your galvanostat to target the empirically proven "sweet spot" of 10–20 mA/cm², which allows the system to reach its maximum practical efficiency ceiling of 10–20% in aqueous media 2.

Quantitative Data: Current Density vs. Film Metrics

The following table summarizes the causal impact of current density on the physical properties of ruthenium films deposited from nitrosyl-based electrolytes. Note that bulk ruthenium has a theoretical density of 14.414 g/cm³.

Applied Current DensityElectrolyte SystemCathodic Current Efficiency (%)Effective Film Density (g/cm³)Morphological Characteristics
-100 µA/cm² Ru Nitrosyl Sulfate9.4%7.4Highly porous, (0001) oriented crystallites 1
-10 mA/cm² Ru Nitrosyl Sulfate4.3%9.7Denser but still highly porous compared to bulk Ru 1
10 - 20 mA/cm² Ru Nitrosyl Sulfamate10.0% - 20.0%~12.0 - 13.5Smooth, bright, high internal tensile stress (20-30 tons/in²) [[2]]()

Standard Operating Protocol (SOP): Self-Validating Ruthenium Deposition

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Step 1: Electrolyte Formulation

  • Dissolve ruthenium nitrosyl sulfamate in deionized water to achieve a Ru metal concentration of 5 to 20 g/L 3.

  • Add ammonium sulfamate to increase the ionic conductivity of the bath 3.

  • Adjust the pH using sulfamic acid.

  • Validation Checkpoint 1: Measure the pH. It must be strictly between 1.5 and 2.5 3. If the solution exhibits a cloudy brownish precipitate, irreversible Ru(OH)₃ hydrolysis has occurred [[4]](). Discard the bath.

Step 2: Electrochemical Cell Setup

  • Transfer the electrolyte to a thermostated jacketed cell and heat to 60–70 °C 3.

  • Insert a platinized titanium anode and your seeded cathode (e.g., Ru or Au seed layer).

  • Validation Checkpoint 2: Monitor the Open-Circuit Potential (OCP) for 5 minutes prior to applying current. A drifting OCP indicates that the seed layer is dissolving in the acidic bath; do not proceed until a stable OCP is achieved.

Step 3: Galvanostatic Deposition

  • Apply a constant cathodic current density of 10 mA/cm² (1 A/dm²).

  • Maintain vigorous mechanical agitation (e.g., rotating disk electrode at 300 RPM).

  • Validation Checkpoint 3: Monitor the voltage transients during deposition. A stable voltage plateau indicates steady-state Ru reduction and HER. A rapid negative voltage drift indicates cathode passivation or severe mass transport limitations 1. If this occurs, stop the deposition immediately.

Step 4: Post-Deposition Analysis

  • Rinse the electrode gently with DI water and dry under a stream of nitrogen.

  • Validation Checkpoint 4: Perform X-ray Reflectivity (XRR) to confirm the effective film density (Target: >9.5 g/cm³) and Scanning Electron Microscopy (SEM) to verify the absence of micro-cracks 1.

Frequently Asked Questions (FAQs)

Q: Why use nitrosyl complexes instead of simple ruthenium chlorides? A: Nitrosyl complexes (like Ru(NO)(SO₃NH₂)₃) are highly stable and prevent unwanted metal oxide hydrolysis or precipitation in aqueous solutions. They provide a wider operating window for pH and temperature compared to simple chlorides .

Q: Can I achieve 100% current efficiency with aqueous Ru baths? A: No. Due to the sluggish kinetics of Ru plating and the highly favorable thermodynamics of water reduction, HER is unavoidable. Maximum practical efficiencies in aqueous nitrosyl baths hover around 10–20% under optimal conditions 2.

Q: How does current density affect the density of the deposited film? A: Electrodeposited Ru from nitrosyl electrolytes is inherently porous. Increasing the magnitude of the applied current density (e.g., from -100 µA/cm² to -10 mA/cm²) can increase the effective film density (from 7.4 to 9.7 g/cm³), but it remains significantly lower than bulk Ru (14.4 g/cm³) due to trapped hydrogen and nanovoids 1.

References

  • Electroplating of ruthenium , ResearchGate. Available at: [Link]

  • Electrodeposition of Ru onto Ru and Au Seed Layers from Solutions of Ruthenium Nitrosyl Sulfate and Ruthenium Chloride , ResearchGate. Available at: [Link]

  • US3576724A - Electrodeposition of rutenium, Google Patents.

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral assignment of NO stretch in dipotassium pentachloronitrosylruthenate

As a Senior Application Scientist, I approach the spectral assignment of transition-metal nitrosyls not merely as an exercise in peak picking, but as a rigorous interrogation of molecular orbital dynamics. For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectral assignment of transition-metal nitrosyls not merely as an exercise in peak picking, but as a rigorous interrogation of molecular orbital dynamics. For researchers and drug development professionals investigating ruthenium-based nitric oxide (NO) donors, the precise characterization of the


 bond is critical. Dipotassium pentachloronitrosylruthenate, 

, serves as a fundamental benchmark in this domain.

In this guide, we will objectively compare the two primary Fourier Transform Infrared (FTIR) sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —for the spectral assignment of the NO stretch in


. We will explore the causality behind the spectral shifts, establish self-validating experimental protocols, and map the photoinduced linkage isomerization of this complex.

Mechanistic Grounding: The System

Before comparing analytical techniques, we must understand the causality of the signal we are measuring. In


, the ruthenium center is formally Ru(II) (

), and the nitrosyl ligand coordinates as a nitrosonium ion (

). According to the Enemark-Feltham notation, this forms a

complex characterized by a linear

geometry 1.

The free


 ion exhibits a stretching frequency (

) near 2200 cm⁻¹. However, upon coordination, the metal

orbitals back-donate electron density into the

antibonding orbitals of the NO ligand. This

-backbonding reduces the N-O bond order. Because the five chloride ligands are highly electronegative, they compete poorly for

-backdonation, leaving the N-O bond relatively strong. Consequently, the ground state (GS)

stretch is observed at a high frequency of 1895 cm⁻¹ 2.

Comparative Methodology: ATR-FTIR vs. KBr Transmission

When assigning the NO stretch, the choice of sampling technique fundamentally alters the observed data.

  • KBr Pellet (Transmission): The gold standard for inorganic complexes. By suspending the analyte in a non-absorbing alkali halide matrix, we achieve high-resolution, undistorted peak profiles. It is essential for cryogenic studies (e.g., trapping metastable isomers).

  • ATR-FTIR (Diamond Crystal): The modern workhorse for rapid QA/QC. However, ATR relies on an evanescent wave whose penetration depth is wavelength-dependent. Near strong absorption bands like the 1895 cm⁻¹ NO stretch, the sample undergoes anomalous dispersion (a sharp change in the refractive index). This causality dictates that ATR spectra will inherently display a ~3 cm⁻¹ red-shift and asymmetric broadening on the low-wavenumber side compared to transmission data.

Quantitative Data Comparison
Spectroscopic StateBonding Architecture

KBr Transmission (cm⁻¹)

ATR-FTIR (cm⁻¹)
Ground State (GS) Linear

18951892*
Metastable State 1 (MS1) Isonitrosyl

1765N/A
Metastable State 2 (MS2) Side-on

~1550N/A

*Note: The 3 cm⁻¹ red-shift in ATR is a deterministic artifact of anomalous dispersion. **Note: MS1 and MS2 require cryogenic trapping (80 K), which is incompatible with standard room-temperature ATR anvils.

Self-Validating Experimental Protocols

Every protocol described below operates as a self-validating system. We do not assume instrument stability; we prove it within the workflow.

Protocol A: High-Resolution KBr Transmission (For Linkage Isomer Studies)
  • System Suitability: Acquire a background spectrum of the empty chamber. Validate wavenumber accuracy using a NIST-traceable polystyrene film (ensure the 1601 cm⁻¹ ring stretch is within ±0.5 cm⁻¹).

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110°C for 24 hours. Causality: Residual water exhibits an H-O-H bending mode at ~1630 cm⁻¹, which masks the MS2 side-on nitrosyl stretch.

  • Sample Grinding: Weigh 2 mg of

    
     and 198 mg of KBr. Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding induces mechanochemical defects or localized heating, potentially altering the crystal lattice and broadening the NO peak.
    
  • Pellet Pressing: Apply 10 tons of vacuum pressure for 2 minutes. The resulting disk must be visually transparent.

  • Internal Validation: Check the far-IR region (if equipped) for the

    
     stretches at ~300-350 cm⁻¹. A sharp, well-defined Ru-Cl band confirms the structural integrity of the complex post-pressing.
    
Protocol B: Rapid ATR-FTIR (For Routine Verification)
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate and collect an ambient air background.

  • Sample Application: Place 5 mg of neat

    
     powder directly onto the crystal.
    
  • Pressure Application: Engage the ATR anvil to apply consistent pressure. Causality: Insufficient pressure yields poor optical contact and low signal-to-noise ratios; excessive pressure can induce polymorphic transitions. Monitor the live preview until the 1892 cm⁻¹ band reaches an absorbance of ~0.6 AU.

Photoinduced Linkage Isomerization Workflow


 is highly sensitive to photoirradiation, which induces metastable linkage isomers (MS1 and MS2) 3. Tracking these isomers requires the KBr transmission protocol coupled with a liquid nitrogen cryostat.

G A K2[RuCl5(NO)] Sample B KBr Pellet (Transmission) A->B Precision C ATR-FTIR (Diamond) A->C Rapid QA D Ground State (GS) ν(NO) = 1895 cm⁻¹ B->D C->D E Cryogenic Photoirradiation (450 nm LED, 80 K) D->E Linkage Isomerization F MS1 (Isonitrosyl) ν(NO) = 1765 cm⁻¹ E->F G MS2 (Side-on) ν(NO) = ~1550 cm⁻¹ E->G

Fig 1. FTIR workflow and photoinduced linkage isomerization of K2[RuCl5(NO)].

Isomerization Dynamics: When the GS complex is cooled to 80 K and irradiated with blue light (450 nm), the NO ligand undergoes an intramolecular flip.

  • MS1 (Isonitrosyl): The ligand binds via the oxygen atom (

    
    ). This drastically alters the dipole moment and reduces the NO bond order further, shifting the stretch down to 1765 cm⁻¹ .
    
  • MS2 (Side-on): The ligand binds in an

    
     fashion (both N and O coordinated to Ru). This highly strained geometry drops the stretch to ~1550 cm⁻¹ .
    Warming the cryostat above 216 K provides the thermal activation energy required to overcome the kinetic barrier, reverting MS1 and MS2 back to the 1895 cm⁻¹ GS configuration.
    

Conclusion & Recommendations

For routine identity verification of


 in a synthetic or pharmaceutical QA environment, ATR-FTIR  is the superior choice due to its non-destructive nature and speed, provided the analyst accounts for the ~3 cm⁻¹ anomalous dispersion red-shift. However, for rigorous structural characterization, computational validation, or the study of photo-activated NO-donor mechanisms, KBr Pellet Transmission  remains mandatory.

References

  • Coppens, P., et al. "Photoinduced Linkage Isomers of Transition-Metal Nitrosyl Compounds and Related Complexes." Chemical Reviews.
  • Nakamoto, K. "IR Raman Spectra of Coordination Compounds." Academia.edu.
  • Schaniel, D., et al. "Dalton Transactions - RSC Publishing." Royal Society of Chemistry.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of the [Ru(NO)Cl₅]²⁻ Complex

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of the pentachloronitrosylruthenate(II) anion, [Ru(NO)Cl₅]²⁻. A foundational complex in ruthenium nitrosyl chemistry, its distinct spectroscopic signature serves as a vital benchmark for understanding the electronic structure and photoreactivity of a broad class of potential therapeutic agents and photoswitches.[1] This document details the experimental methodology for spectral acquisition, presents a comparative analysis with structurally related ruthenium nitrosyl complexes, and explains the underlying electronic transitions that govern its absorption profile.

Spectroscopic Profile of the Benchmark Complex: [Ru(NO)Cl₅]²⁻

The [Ru(NO)Cl₅]²⁻ anion is a classic example of a {RuNO}⁶ complex.[2] This Enemark-Feltham notation indicates that the sum of the metal's d-electrons and the NO ligand's π* electrons is six. In this framework, the complex is generally described as a low-spin Ru(II) (d⁶) center coordinated to a nitric oxide cation (NO⁺).[2] This electronic configuration results in a diamagnetic, EPR-silent species with a nearly linear Ru-N-O bond angle.[2]

The UV-Vis absorption spectrum of [Ru(NO)Cl₅]²⁻ in an aqueous solution is characterized by distinct bands in the near-UV and visible regions. Upon exposure to UV light, the complex can undergo photo-induced reactions, such as the release of nitric oxide, which leads to observable changes in its electronic spectrum.[2] The primary absorption features are attributed to metal-to-ligand charge transfer (MLCT) transitions, specifically from the filled dπ orbitals of the ruthenium center to the empty π* orbitals of the nitrosyl ligand (dπ(Ru) → π*(NO)).[1] This transition is crucial as it often dictates the photosensitivity of the complex.[1]

Experimental Protocol: Acquiring the UV-Vis Spectrum

A reliable and reproducible UV-Vis spectrum is fundamental to characterizing any coordination complex. The following protocol outlines a self-validating system for obtaining the absorption spectrum of K₂[Ru(NO)Cl₅].

Methodology
  • Preparation of Stock Solution (e.g., 1 mM):

    • Accurately weigh a precise amount of K₂[Ru(NO)Cl₅] solid.

    • Quantitatively transfer the solid to a Class A volumetric flask (e.g., 50 mL).

    • Dissolve the complex in a suitable solvent, such as 0.1 M HCl, to ensure stability and prevent aquation. Fill to the calibration mark and mix thoroughly. Causality: Using a dilute acid solution prevents the substitution of chloride ligands by water, which would alter the coordination sphere and thus the electronic spectrum.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standards with concentrations spanning the optimal absorbance range of the spectrophotometer (typically 0.1 - 1.0 AU).[3] This series is essential for verifying Beer's Law (A = εbc) and determining the molar extinction coefficient (ε).[3][4]

  • Spectrophotometer Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

    • Select the "Scan" mode to measure absorbance across a range of wavelengths (e.g., 200-800 nm).

    • Use a matched pair of quartz cuvettes. Quartz is necessary for measurements in the UV region (< 350 nm).

    • Fill one cuvette with the solvent (0.1 M HCl) to serve as the blank. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and cuvette from the subsequent sample measurements.[3]

  • Sample Measurement and Analysis:

    • Rinse the sample cuvette with the working solution before filling it to avoid dilution errors.

    • Place the sample cuvette in the spectrophotometer and acquire the full absorption spectrum.

    • Identify the wavelength of maximum absorbance (λₘₐₓ). For quantitative analysis, measurements are ideally made at λₘₐₓ to maximize sensitivity and minimize error.[3]

    • Record the absorbance values for all prepared working solutions at the determined λₘₐₓ.

  • Data Processing:

    • Plot a calibration curve of Absorbance vs. Concentration.

    • Perform a linear regression on the data. The slope of the line, according to Beer's Law, will be equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm. A high coefficient of determination (R² > 0.99) validates the method's linearity and accuracy.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep_stock 1. Prepare 1 mM Stock Solution in 0.1 M HCl prep_work 2. Create Serial Dilutions (e.g., 0.1-0.5 mM) prep_stock->prep_work setup 3. Instrument Warm-up & Wavelength Scan Setup prep_work->setup blank 4. Baseline Correction with Solvent Blank setup->blank measure 5. Measure Sample Absorbance Spectrum blank->measure find_lambda 6. Identify λmax measure->find_lambda beer_plot 7. Plot Absorbance vs. Conc. find_lambda->beer_plot calc_e 8. Calculate Molar Absorptivity (ε) from Slope beer_plot->calc_e

Fig. 1: Experimental workflow for UV-Vis analysis.

Comparative Analysis with Alternative Ruthenium Nitrosyl Complexes

The electronic properties of the {RuNO}⁶ core are highly sensitive to the nature of the other ligands in the coordination sphere. Replacing the chloride ligands in [Ru(NO)Cl₅]²⁻ with ligands of varying σ-donor and π-acceptor capabilities induces significant shifts in the absorption bands.

ComplexKey Absorption Bands (λₘₐₓ, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Primary Transition Assignment(s)Reference(s)
[Ru(NO)Cl₅]²⁻ ~355, 450 (shoulder)Not specified in sourcedπ(Ru) → π(NO) MLCT[2]
cis-[Ru(NO)(bpy)₂(ETU)]³⁺~330Not specified in sourcedπ(Ru) → π(NO)/π(bpy) MLCT[5]
[RuNO(Py)(Bpy)ClOH]⁺350-500 (broad shoulders)Low intensitydπ(Ru) → π(NO)/π(bpy) MLCT[6]
trans-[Ru(tpy)Cl₂(NO)]⁺~400Low intensitydπ(Ru) → π(NO) MLCT[7]

Analysis of Ligand Effects:

  • π-Acceptor Ligands: When chloride ligands are replaced by strong π-accepting ligands like bipyridine (bpy) or terpyridine (tpy), the dπ orbitals of the ruthenium center are stabilized due to increased back-donation.[6][7] This stabilization increases the energy gap between the metal dπ orbitals and the NO π* orbitals. Consequently, the dπ(Ru) → π*(NO) MLCT band is expected to shift to a higher energy (shorter wavelength), a phenomenon observed in the complexes listed.

  • Charge and Electrophilicity: The overall charge of the complex and the electronic properties of the ancillary ligands modulate the electrophilicity of the nitrosyl group.[5] For instance, the σ-donating properties of ethylenethiourea (ETU) can influence the energy of the Ru-NO bond and its associated electronic transitions.[5]

  • Spectral Overlap: In complexes containing polypyridyl ligands like bpy and tpy, intense π-π* transitions within the ligand itself often appear in the UV region (typically < 300 nm).[6][7] These can sometimes overlap with or obscure the lower-energy charge-transfer bands, leading to the appearance of broad shoulders rather than distinct peaks.[6]

Visualization of Electronic Transitions

The primary absorption features of [Ru(NO)Cl₅]²⁻ in the visible and near-UV regions are dominated by charge-transfer transitions. A simplified molecular orbital diagram helps visualize this key excitation.

G cluster_Ru [Ru(NO)Cl₅]²⁻ Orbitals e_d t₂g (dπ) Orbitals (Filled, on Ru) pi_star_no π* Orbital (Empty, on NO) e_d->pi_star_no  MLCT Transition  (dπ → π)  Absorbs ~450 nm photon e_g eg (dσ*) Orbitals (Empty, on Ru)

Fig. 2: Key electronic transition in [Ru(NO)Cl₅]²⁻.

In an octahedral-like environment, the ruthenium d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. The significant absorption band around 450 nm corresponds to the promotion of an electron from the filled metal-based t₂g orbitals to the lowest unoccupied molecular orbital (LUMO), which is predominantly the π antibonding orbital of the nitrosyl ligand. Weaker d-d transitions (t₂g → e_g) may also be present but are often obscured by the more intense charge-transfer bands.[8]

Conclusion

The [Ru(NO)Cl₅]²⁻ complex exhibits characteristic UV-Vis absorption bands driven primarily by metal-to-ligand charge transfer from the Ru(II) center to the NO⁺ ligand. Its spectral profile serves as an essential reference point in ruthenium nitrosyl chemistry. Modifications to the ancillary ligands, particularly the substitution of chlorides with π-accepting polypyridyls, lead to predictable shifts in the MLCT absorption bands to higher energies. A thorough understanding of these spectroscopic properties, grounded in reliable experimental protocols, is critical for the rational design of novel ruthenium nitrosyl complexes for applications in phototherapy and data storage.[1]

References

  • Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Coordination Chemistry Reviews, 252(18-20), 2093–2114. [Link]

  • Makhinya, A. N., et al. (2024). Heteroleptic Complexes of Ruthenium Nitrosyl with Pyridine and Bypiridine—Synthesis and Photoisomerization. Molecules, 29(17), 4039. [Link]

  • Goodman, J. T. (2022). Synthesis and Redox Behavior of Ruthenium Nitrosyl Porphyrin Complexes. ShareOK. [Link]

  • Bottomley, F. (1978). Nitrosyl Complexes of Ruthenium. Scribd. [Link]

  • Konar, S., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters. DSpace@MIT. [Link]

  • Pfeiffer, C., et al. (2011). Developing New Strategies for the Treatment of Tuberculosis Employing Ruthenium(II)Quaterpyridyl Complexes. ResearchGate. [Link]

  • Makhinya, A. N., et al. (2014). Synthesis and crystal structure of nitrosoruthenium complexes cis-[Ru(NO)Py2Cl2(OH)] and cis-[Ru(NO)Py2Cl2(H2O)]Cl. Photoinduced transformations of cis-[Ru(NO)Py2Cl2(OH)]. ResearchGate. [Link]

  • Korenev, V. S., et al. (2017). Reactions of [Ru(NO)Cl5]2− with pseudotrilacunary {XW9O33}9− (X = AsIII, SbIII) anions. Dalton Transactions, 46(35), 11644-11654. [Link]

  • Ferreira, D. A., et al. (2024). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. RSC Medicinal Chemistry, 15(5), 1311-1323. [Link]

  • Karaderi, S., & Ozyurek, M. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]

  • Asmussen, R. W., et al. (1958). The Magnetic Properties of [Co-(NH3)5(NO)]Cl2 (black) and 2.½H2O (red). Acta Chemica Scandinavica, 12, 1-1. [Link]

  • Works, C. F., & Ford, P. C. (2000). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Journal of the American Chemical Society, 122(31), 7592–7593. Note: While the full text of this specific article is not available from the search results, a related review by Mascharak et al. cites and displays the spectral data for [Ru(NO)Cl₅]²⁻ from a 1971 paper by Pell and Armor, which is consistent with the data presented in the Mascharak review. The information is available via the reference listed as[1].

  • CUNY Queensborough Community College. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. [Link]

  • Sciencemadness Discussion Board. (2021). Short report on making K2[MoOCl5] and K2[MoOBr5]. [Link]

  • Salsi, E., et al. (2020). Chemical and photochemical behavior of ruthenium nitrosyl complexes with terpyridine ligands in aqueous media. Journal of Inorganic Biochemistry, 215, 111317. [Link]

  • Yusenko, K. V., & Zvereva, G. A. (2003). Crystal structure of [M(NH3)5Cl]2[IrCl6]Cl2 (M = Co, Rh, Ir) binary complex salts. Journal of Structural Chemistry, 44(1), 74-82. [Link]

  • Scribd. (2023). (Co (NH3) 5NO2) Cl2 UV-Vis. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra recorded for the [Rh(η 5-C 5 Me 5 )(H 2 O) 3 ]... [Link]

  • Chemistry LibreTexts. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. [Link]

  • Verma, P., et al. (2023). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. The Journal of Physical Chemistry A, 127(45), 9545–9561. [Link]

  • Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. [Link]

  • Farmacia Journal. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. [Link]

  • Ivanova, S. M., et al. (2014). UV-Visible Spectroscopy of Macrocyclic Nitrosyl Complexes of Cobalt and Rhodium. Experiment and Calculation. OSTI.GOV. [Link]

  • Applied Chemistry. (n.d.). [Link]

  • von Zelewsky, A. (2015). The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. CHIMIA International Journal for Chemistry, 69(5), 241-246. [Link]

Sources

Validation

Differentiating Dipotassium Pentachloronitrosylruthenate from Hexachlororuthenate: A Comprehensive Analytical Guide

In the development of transition-metal-based therapeutics—particularly photoactive nitric oxide (NO) donors and photodynamic therapy (PDT) agents—ruthenium complexes play a pivotal role. Dipotassium pentachloronitrosylru...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of transition-metal-based therapeutics—particularly photoactive nitric oxide (NO) donors and photodynamic therapy (PDT) agents—ruthenium complexes play a pivotal role. Dipotassium pentachloronitrosylruthenate (


) is a prototypical 

complex frequently utilized as a primary precursor for synthesizing advanced NO-releasing metallodrugs[1].

However, during synthesis and isolation,


 must be rigorously differentiated from hexachlororuthenate salts, such as 

or

, which are often present as starting materials or degradation products. Because these complexes share a highly halogenated coordination sphere, distinguishing them requires orthogonal analytical techniques that probe their distinct electronic, magnetic, and vibrational states.

Mechanistic Divergence: Electronic and Structural Foundations

To design a robust analytical workflow, one must first understand the causality behind the physical properties of these complexes:

  • 
     (Dipotassium pentachloronitrosylruthenate):  This complex features a ruthenium center formally in the Ru(II) oxidation state (
    
    
    
    , low-spin) coordinated to an
    
    
    (nitrosonium) ligand. The strong
    
    
    -backbonding from the electron-rich Ru(II) center into the
    
    
    orbital of the
    
    
    ligand creates a linear Ru-N-O geometry. Because all electrons are paired, the complex is diamagnetic.
  • 
     and 
    
    
    
    (Hexachlororuthenates):
    These are perfectly octahedral complexes lacking the nitrosyl ligand.
    
    
    contains a Ru(IV) center (
    
    
    , low-spin), while
    
    
    contains a Ru(III) center (
    
    
    , low-spin). Both configurations possess unpaired electrons, rendering them highly paramagnetic and strongly oxidizing.

Orthogonal Analytical Strategies

Vibrational Spectroscopy (FT-IR)

FT-IR is the most definitive and rapid method for differentiating these species. The


 ligand acts as a powerful diatomic oscillator. Because the Ru-N-O axis undergoes a massive dipole moment change during vibration, it yields an exceptionally intense 

stretching band. In aqueous (

) environments, the NO stretching mode of

is sharply centered at 1882.2 cm

[2]. In the solid state, this peak typically manifests between 1880 and 1900 cm

. Hexachlororuthenates, lacking this ligand, show a completely flat baseline in the 1800–2000 cm

region, exhibiting only low-frequency Ru-Cl stretches (< 400 cm

).
Electronic Absorption (UV-Vis)

The electronic structures of these complexes dictate distinct Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions:

  • Ru(IV) Hexachlororuthenate: Due to the highly oxidizing nature of the Ru(IV) center, symmetry-allowed LMCT bands completely obscure weaker d-d transitions.

    
     exhibits broad, intense absorption bands centered around 4.43 eV (~280 nm) and 2.43 eV (~510 nm)[3].
    
  • Ru(III) Hexachlororuthenate:

    
     displays a distinct profile with four absorption bands in the 225–550 nm range[3].
    
  • Ru(II) Nitrosyl: ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     exhibits a unique electronic profile with a high molar absorptivity (
    
    
    
    ) at its primary peak.
Magnetic Resonance (NMR)

The magnetic susceptibility of the complexes dictates their NMR behavior. The diamagnetic nature of


 allows for sharp, well-resolved NMR spectra (e.g., 

or

NMR). Conversely, the paramagnetic Ru(III) and Ru(IV) centers in hexachlororuthenates cause severe line broadening and extreme chemical shift deviations, making standard NMR characterization nearly impossible without specialized paramagnetic pulse sequences.

Quantitative Data Summary

Analytical Property



Formal Oxidation State Ru(II) (

)
Ru(IV) (

)
Ru(III) (

)
Magnetic State Diamagnetic (Low-spin)ParamagneticParamagnetic
Nitrosyl (

) Stretch
~1882.2 cm

(Strong)
AbsentAbsent
Primary UV-Vis Features Distinct LMCT / d-d profileBroad LMCT (4.43 eV, 2.43 eV)Four LMCT bands (225-550 nm)
Aqueous Stability Stable in acidic/phosphate mediaProne to rapid aquationUnstable in acidic media

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary blanks, environmental controls, and time-course stability checks to prevent false positives caused by ligand exchange (aquation) in solution.

Protocol 1: Vibrational Verification via FT-IR (Solid-State)

Causality Focus: Isolating the diatomic oscillator without solvent interference.

  • Background Calibration: Collect a background spectrum of a pure, anhydrous KBr pellet to account for ambient moisture and

    
    .
    
  • Sample Preparation: Grind 1.5 mg of the unknown ruthenium salt with 150 mg of anhydrous KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    (minimum 32 scans).
  • Validation Check: Identify the presence of a sharp, intense peak at ~1880–1900 cm

    
    . If present, the nitrosyl ligand is confirmed. To self-validate, expose a duplicate pellet to ambient light for 48 hours; 
    
    
    
    is generally robust, but any significant peak broadening may indicate photo-induced degradation or moisture absorption.
Protocol 2: Electronic State Confirmation via UV-Vis

Causality Focus: Preventing aquation artifacts through strategic buffer selection.

  • Buffer Selection: Prepare a 0.1 M phosphate buffer at pH 7.0. Why? Phosphate buffer produces an absorbance spectrum similar to water, whereas other biological buffers (like HEPES or Tris) exhibit strong, interfering absorbance signals in the 200-250 nm range[4]. Furthermore, ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     is notoriously unstable in acidic media, making neutral phosphate ideal for baseline comparisons.
    
  • Baseline Establishment: Blank the spectrophotometer with the pure 0.1 M phosphate buffer using a 1.0 cm path length quartz cuvette.

  • Sample Preparation: Dissolve the ruthenium complex to a final concentration of 0.1 mM.

  • Time-Course Measurement (Self-Validation): Record the spectrum from 200 to 800 nm immediately upon dissolution (

    
    ). Store the cuvette in the dark at room temperature and record a second spectrum at 
    
    
    
    hours.
  • Data Interpretation: ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     will demonstrate high spectral stability over 24 hours. If the spectrum shifts rapidly or exhibits isosbestic points, the sample is likely a hexachlororuthenate undergoing aquation (exchanging chloride ligands for water).
    

Analytical Workflow Visualization

AnalyticalWorkflow Start Unknown Ruthenium Salt (Ru-Cl Coordination) Split Start->Split IR_Path FT-IR Spectroscopy (Vibrational Analysis) Split->IR_Path UV_Path UV-Vis Spectroscopy (Electronic Transitions) Split->UV_Path IR_NO Intense ν(NO) Band (~1882 cm⁻¹) IR_Path->IR_NO IR_None No Bands in 1800-1950 cm⁻¹ IR_Path->IR_None UV_NO Stable in Buffer Specific LMCT Profile UV_Path->UV_NO UV_Ru4 Broad LMCT Bands (4.43 eV & 2.43 eV) UV_Path->UV_Ru4 Result_K2RuCl5NO K₂[RuCl₅(NO)] (Dipotassium pentachloronitrosylruthenate) IR_NO->Result_K2RuCl5NO Result_K2RuCl6 K₂[RuCl₆] / K₃[RuCl₆] (Hexachlororuthenate) IR_None->Result_K2RuCl6 UV_NO->Result_K2RuCl5NO UV_Ru4->Result_K2RuCl6

Analytical workflow for differentiating ruthenium complexes using orthogonal spectroscopic methods.

References

  • Title: Ruthenium nitrosyl complexes "K2[RuCl5(NO)
  • Source: gatech.
  • Source: eScholarship.
  • Title: Slow spectral diffusion of the NO stretching mode of[RuCl5(NO)

Sources

Comparative

15N NMR characterization of nitrosyl ligands in ruthenium complexes

¹⁵N NMR Characterization of Nitrosyl Ligands in Ruthenium Complexes: A Methodological Comparison Guide Ruthenium nitrosyl (Ru-NO) complexes are at the forefront of targeted drug development, functioning as potent nitric...

Author: BenchChem Technical Support Team. Date: March 2026

¹⁵N NMR Characterization of Nitrosyl Ligands in Ruthenium Complexes: A Methodological Comparison Guide

Ruthenium nitrosyl (Ru-NO) complexes are at the forefront of targeted drug development, functioning as potent nitric oxide (NO) donors for photodynamic therapy, vasodilation, and anti-cancer treatments. Determining the precise electronic state and coordination geometry of the NO ligand—whether it exists as a linear nitrosyl cation (NO⁺), a neutral radical (NO•), or a bent nitrosyl anion (NO⁻)—is critical for predicting its pharmacological release kinetics.

While X-ray crystallography provides solid-state snapshots, solution-state dynamics require Nuclear Magnetic Resonance (NMR) spectroscopy. Standard ¹⁴N NMR is severely limited because ¹⁴N is a quadrupolar nucleus (I = 1), which induces rapid relaxation and extreme line broadening. Consequently, ¹⁵N NMR (I = 1/2) has become the definitive analytical standard, offering sharp resonance lines and resolving fine scalar couplings.

The Diagnostic Power of ¹⁵N NMR: Causality in Chemical Shifts

The ¹⁵N chemical shift is exquisitely sensitive to the M-N-O bond angle and the oxidation state of the metal center. This provides a direct, causal link between the NMR spectrum and the molecular geometry.

In transition metal nitrosyls, the ¹⁵N shift value is the primary distinctive parameter used to distinguish linear from angular M-N-O arrangements 1. For example, in [RuII(hedta)] complexes, the linear nitrosyl cation (NO⁺) exhibits a ¹⁵N resonance at approximately 249.6 ppm (relative to ¹⁵N formamide). When this complex undergoes a two-electron reduction to form the bent nitrosyl anion (NO⁻), the altered paramagnetic contributions to the chemical shift tensor cause massive deshielding, shifting the resonance dramatically downfield to 607.4–609.4 ppm 2. Furthermore, ¹⁵N NMR can resolve specific scalar couplings that confirm axial versus equatorial coordination; in the linear [RuF₅NO]²⁻ complex, the coupling constant between the ¹⁵N nucleus and the axial ¹⁹F ligand (J_¹⁵N-¹⁹F_ax) is 67 Hz, definitively proving its spatial arrangement 1.

Comparison of ¹⁵N NMR Acquisition Strategies

Because ¹⁵N has a low natural abundance (0.37%) and a negative, low gyromagnetic ratio (γ = -2.71 × 10⁷ rad T⁻¹ s⁻¹), acquiring high-quality spectra requires strategic methodological choices. We compare three primary approaches below.

Quantitative Comparison of ¹⁵N NMR Strategies

MethodologySensitivityResolutionAcquisition TimeSample Prep CostBest Use Case
Direct 1D (Isotopically Enriched) HighExcellentMinutes to HoursHigh (Cost of ¹⁵N precursors)Definitive geometric assignment of novel NO oxidation states.
Direct 1D (Natural Abundance, CryoProbe) LowGoodDaysLowRoutine screening of highly soluble, highly stable Ru-NO complexes.
Indirect 2D ¹H-¹⁵N HMBC Very HighExcellentHoursLowComplexes with strongly coupled ancillary ligand protons (e.g., ammines).

Experimental Workflow & Self-Validating Protocol

To ensure high-fidelity data, researchers must employ self-validating experimental designs. Below is a field-proven, step-by-step protocol for the synthesis and ¹⁵N NMR characterization of ¹⁵N-enriched [Ru(hedta)(¹⁵NO)] complexes.

Step 1: Isotopic Enrichment & Synthesis

  • Action : React[RuIII(hedta)(H₂O)] with Na¹⁵NO₂ (99% ¹⁵N-enriched) in an acidic aqueous medium (pH < 2).

  • Causality : The low pH environment thermodynamically drives the protonation and subsequent dehydration of the coordinated nitrite ligand, forcing the formation of the linear ¹⁵NO⁺ ligand [[2]]().

Step 2: Sample Preparation and Degassing

  • Action : Dissolve 15-20 mg of the purified complex in 0.5 mL of D₂O. Degas the sample thoroughly using three consecutive freeze-pump-thaw cycles on a Schlenk line.

  • Causality : Degassing removes dissolved paramagnetic oxygen (O₂). Because ¹⁵N has a low gyromagnetic ratio, paramagnetic impurities cause severe transverse relaxation (T₂), broadening the already weak signals into the baseline.

Step 3: NMR Acquisition Parameters

  • Action : Acquire the 1D ¹⁵N spectrum on a ≥500 MHz spectrometer using an inverse-gated ¹H decoupling pulse sequence. Set the relaxation delay (D1) to ≥ 5 × T₁ (often 5-10 seconds for nitrosyl nitrogens).

  • Causality : Standard continuous decoupling generates a negative Nuclear Overhauser Effect (NOE) due to the negative γ of ¹⁵N, which can completely nullify the signal. Inverse-gated decoupling suppresses this NOE while maintaining decoupled, sharp singlets. The long D1 ensures complete longitudinal relaxation, allowing for quantitative integration.

Step 4: System Validation via Electrochemical Reduction

  • Action : To validate the system's responsiveness and confirm the peak assignments, perform a controlled two-electron electrochemical reduction of the sample in situ.

  • Causality : The disappearance of the sharp singlet near 250 ppm and the emergence of a new resonance near 609 ppm serves as an internal, self-validating control, confirming the structural transition from the linear NO⁺ to the bent NO⁻ geometry 2.

Methodological Decision Workflow

To assist researchers in selecting the optimal NMR strategy based on their specific complex and hardware availability, refer to the decision matrix below.

G Start Ru-NO Complex Characterization Proximity Ancillary protons within 3-4 bonds of NO? Start->Proximity HMBC 2D 1H-15N HMBC (Indirect Detection) Proximity->HMBC Yes Enrichment Isotopic Enrichment Feasible? Proximity->Enrichment No Synthesis Synthesize with 15NO / Na15NO2 Enrichment->Synthesis Yes Cryo High Conc. & CryoProbe Available? Enrichment->Cryo No Direct1D Direct 1D 15N NMR (High Sensitivity) Synthesis->Direct1D NatAbund Natural Abundance 1D 15N NMR Cryo->NatAbund Yes

Workflow for selecting the optimal ¹⁵N NMR acquisition strategy for Ru-NO complexes.

References

  • Title : 15N NMR and Electrochemical Studies of [RuII(hedta)]- Complexes of NO, NO+, NO2-, and NO- Source : Inorganic Chemistry - ACS Publications URL :[Link]

  • Title : New NMR investigation of [RuF5NO]2− anion Source : SEDICI / Universidad Nacional de La Plata URL :[Link]

Sources

Validation

Isotopic labeling validation of nitrogen in K2[Ru(NO)Cl5]

The Validation Imperative: Tracing Nitric Oxide in Complex Systems As a Senior Application Scientist specializing in metallodrugs and nitric oxide (NO) delivery systems, I frequently encounter a critical causality dilemm...

Author: BenchChem Technical Support Team. Date: March 2026

The Validation Imperative: Tracing Nitric Oxide in Complex Systems

As a Senior Application Scientist specializing in metallodrugs and nitric oxide (NO) delivery systems, I frequently encounter a critical causality dilemma in drug development: When evaluating an exogenous NO donor like potassium pentachloronitrosylruthenate(II) (


) in biological matrices, how do we definitively prove that the observed physiological response (such as vasodilation or the suppression of long-term potentiation) stems from the drug itself, rather than from endogenous nitric oxide synthase (NOS) activity?[1]

To establish an unambiguous causal link, isotopic labeling of the nitrosyl nitrogen (


) is the gold standard. By synthesizing 

and tracking the

isotope via infrared (IR) spectroscopy and mass spectrometry, we create a self-validating system. This approach isolates the compound's true performance from background biological noise and provides irrefutable proof of the NO release mechanism.

Mechanistic Architecture: The


 Core and Linkage Isomerism 

 is a classic 

complex characterized by a highly stable, linear

ground state (GS)[2]. Its utility as a precision NO donor relies on its photolability under UV/Vis irradiation. However, the release of NO is not a simple, single-step dissociation.

When irradiated at cryogenic temperatures, the complex undergoes photoinduced linkage isomerism rather than immediate NO release. The molecule transitions from the GS to metastable state 1 (MS1,


 isonitrosyl) and metastable state 2 (MS2, 

side-on bound). Isotopic labeling is mechanistically essential here: because the reduced mass of the

oscillator increases with

, the harmonic oscillator model dictates a downshift in the stretching frequency (

). In

, the GS

at

shifts down to

for

[3]. This isotopic shift proves that the observed IR bands correspond exclusively to the nitrosyl ligand, validating the transition through the MS1 and MS2 intermediates before ultimate NO liberation at physiological temperatures.

Comparative Matrix:


 vs. Alternative NO Donors 

To objectively evaluate


, it must be benchmarked against other common metal-nitrosyl NO donors.
Parameter

Sodium Nitroprusside (SNP)Roussin's Black Salt (RBS)
NO Release Trigger UV/Vis Photolysis (Highly controlled)Spontaneous in biological reductants / LightPhotolysis / Thermal degradation
Thermal Stability (Dark) Excellent (Stable in aqueous solution for hours)Poor (Releases NO and cyanide spontaneously)Moderate (Prone to thermal cluster breakdown)
Toxicity / Byproducts Low (Forms

)
High (Releases toxic cyanide ions)Moderate (Releases iron and sulfide species)
Isotopic Tracking Fidelity High (Sharp, distinct

IR shifts)
High (Well-documented MS1/MS2 tracking)Low (Complex multi-nitrosyl cluster IR overlap)

Causality Insight: The strict photolability of


 without spontaneous thermal degradation ensures that NO is only released exactly when and where the light trigger is applied[1]. This makes it vastly superior to SNP for targeted spatial-temporal studies, despite SNP's historical prevalence.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow provides a closed-loop validation system for synthesizing and tracking


-labeled 

.

Protocol 1: Synthesis of



  • Precursor Preparation: Dissolve

    
     in a degassed, acidic aqueous solution (0.1 M HCl) to prevent unwanted hydrolysis.
    
  • Isotopic Nitrosylation: Introduce

    
     gas (generated in situ from 
    
    
    
    and ascorbic acid) into the sealed reaction vessel.
  • Causality Check: The use of

    
     guarantees >98% isotopic purity. The reaction proceeds via the substitution of the labile aqua ligand by the strongly 
    
    
    
    -accepting
    
    
    cation.
  • Isolation: Precipitate the dark red crystals of

    
     using cold ethanol, filter, and dry under a vacuum.
    

Protocol 2: Photolytic Cleavage and Linkage Isomer Trapping

  • Matrix Isolation (Cryogenic): Press the

    
     into a KBr pellet and cool to 80 K using a liquid nitrogen cryostat.
    
  • Irradiation: Irradiate the pellet with a 355 nm Nd:YAG laser.

  • FTIR Validation: Collect FTIR spectra. You must observe the depletion of the GS

    
     band at 
    
    
    
    and the emergence of the MS1 (
    
    
    ) band at
    
    
    . Self-Validation: Run a parallel
    
    
    control; the exact
    
    
    isotopic shift must be present in both the GS and MS1 peaks to confirm the assignment[3].

Protocol 3: Physiological NO Release and Mass Spectrometry

  • Aqueous Photolysis: Dissolve the labeled complex in a physiological buffer (pH 7.4) at 298 K.

  • Trigger and Trap: Irradiate with UV/Vis light while purging the headspace with inert argon gas into a quadrupole mass spectrometer.

  • Detection: Monitor the precise mass-to-charge ratio. The detection of a distinct

    
     peak (
    
    
    
    ) unequivocally proves that the NO originated from the ruthenium complex, not from the buffer or biological contaminants (which would yield
    
    
    ).

Mandatory Visualization

G N1 Synthesis of K2[Ru(15NO)Cl5] N2 Photolysis (UV/Vis Light) N1->N2 Trigger N3 Linkage Isomerism (Ru-ON / Ru-η2-NO) N2->N3 Cryogenic (80K) N4 15NO Release N2->N4 Room Temp N5 FTIR Validation (ν(15NO) ~1865 cm⁻¹) N3->N5 IR Tracking N4->N5 Matrix Isolation N6 Mass Spec Validation (m/z 31) N4->N6 Gas Trapping

Workflow for 15N isotopic validation of NO release and linkage isomerism in K2[Ru(NO)Cl5].

  • Photolytically released nitric oxide produces a delayed but persistent suppression of LTP in area CA1 of the rat hippocampal slice Source: PubMed Central (PMC) / NIH URL:[Link]

  • Photoinduced linkage isomers in a model ruthenium nitrosyl complex: Identification and assignment of vibrational modes Source: PubMed / NIH URL:[Link]

  • Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dipotassium pentachloronitrosylruthenate

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE) requirements, and disposal protocols for Dipotassium pentachloronitrosylruthenate (CAS: 14854-54-7). Executive Summary & Haza...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE) requirements, and disposal protocols for Dipotassium pentachloronitrosylruthenate (CAS: 14854-54-7).

Executive Summary & Hazard Profile

Dipotassium pentachloronitrosylruthenate, formulated as K₂[RuCl₅(NO)], is a highly specialized coordination complex utilized in advanced catalysis, medicinal chemistry, and the synthesis of heterobimetallic coordination polymers[1]. Because ruthenium is coordinated with a nitrosyl group (NO) and multiple chloride ligands in a low oxidation state, the compound exhibits specific reactive and toxicological properties[1].

Understanding the physicochemical nature of this compound is critical for establishing self-validating safety protocols. The primary hazards associated with K₂[RuCl₅(NO)] are:

  • Skin Irritation (H315) & Eye Irritation (H319): The highly chlorinated nature of the salt can cause severe irritation upon contact with moisture (such as sweat or tears), leading to localized contact dermatitis or corneal damage[2][3].

  • Respiratory Tract Irritation (H335): As a fine powder, it is highly susceptible to aerosolization. Inhalation of ruthenium salt dust can cause respiratory depression and mucous membrane irritation[3][4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption, ocular damage, and inhalation, a strict PPE regimen must be enforced. The following matrix details the required equipment and the mechanistic reasoning behind each choice.

Protection CategoryRequired Standard / EquipmentCausality & Mechanistic Purpose
Eye/Face Chemical safety goggles (OSHA 29 CFR 1910.133 or EN166)[2].Prevents micro-particulate dust from contacting the eyes. Standard safety glasses lack the orbital seal required to block airborne powders.
Hands Impermeable gloves (Nitrile or Neoprene) tested to EN 374[5].Prevents transdermal exposure. The salt can solubilize in natural skin oils or sweat; EN 374 certification ensures chemical impermeability.
Body Flame-retardant, antistatic laboratory coat[6].Antistatic properties prevent the electrostatic attraction of the fine K₂[RuCl₅(NO)] powder to the fabric, reducing secondary exposure risks.
Respiratory P3 or N95 Particle Filter Mask (if handled outside a fume hood)[2].Captures airborne particulates. Note: Handling outside a Class II fume hood is strictly discouraged.

Operational Workflow: Safe Handling & Transfer

The following step-by-step methodology ensures that the handling of Dipotassium pentachloronitrosylruthenate is conducted in a self-validating, closed-loop system where every action minimizes aerosolization and exposure.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Verification: Ensure the Class II chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

  • PPE Donning: Double-glove with EN 374 compliant nitrile gloves, secure chemical splash goggles, and button the antistatic lab coat completely.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static electricity can cause the fine powder to repel and aerosolize, drastically increasing inhalation risks.

  • Material Transfer: Using a static-free micro-spatula, carefully transfer the K₂[RuCl₅(NO)] powder. Keep the source container as close to the weighing boat as possible to minimize the drop distance.

  • Containment: Seal the primary chemical container immediately after the required mass is obtained. Keep it tightly closed in a dry, cool, and well-ventilated place, strictly isolated from strong oxidizing agents[2].

  • Decontamination: Wipe down the balance and the surrounding hood surface with a damp, disposable cleanroom wipe. Causality: Wet-wiping captures microscopic dust that dry-wiping would otherwise launch into the air.

HandlingWorkflow Start Retrieve K2[RuCl5(NO)] from Cool/Dry Storage PPE Don Required PPE (EN166 Goggles, EN374 Gloves) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-Static Weighing (Avoid Dust Formation) Hood->Weigh React Reaction Setup (Isolate from Oxidizers) Weigh->React Clean Wet-Wipe Decontamination & Dispose Gloves React->Clean

Operational workflow for the safe handling of Dipotassium pentachloronitrosylruthenate.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Recovery Protocol:

  • Evacuation & Assessment: If a large dust cloud is generated, evacuate personnel from the immediate vicinity and allow the laboratory's HVAC system to clear the airborne particulates.

  • Respiratory Protection: Equip a P3/N95 particulate respirator or a self-contained breathing apparatus (SCBA) before re-entering the spill zone[7].

  • Wet-Brushing Technique: Do not dry sweep. Dry sweeping will aerosolize the ruthenium salt[6]. Lightly mist the spill with water (if compatible with surrounding chemicals) or use an electrically protected, HEPA-filtered vacuum cleaner to collect the solid.

  • Containment: Place all recovered material and contaminated cleanup items (wipes, gloves) into a sealable, chemically compatible hazardous waste container.

  • Surface Neutralization: Wash the spill area thoroughly with soap and water to remove residual heavy metal traces.

Waste Disposal & Environmental Compliance

Ruthenium compounds are classified as heavy metal wastes and must never be discharged into municipal drains or sewage systems[5]. Heavy metal salts can disrupt municipal sewage treatment by accumulating in sludge and passing toxic effluent into aquatic environments[8].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all aqueous ruthenium waste and contaminated solids (including empty packaging) in dedicated, clearly labeled, heavy-metal compatible containers[5][7].

  • Labeling: Label the container strictly as "Hazardous Waste - Heavy Metal Salt (Ruthenium) - Corrosive/Irritant".

  • Storage: Store the waste in a secondary containment tray in a designated hazardous waste accumulation area, ensuring it is kept away from strong oxidizers.

  • Manifesting & Transport: Dispose of the contents via a licensed professional waste disposal service or a Centralized Waste Treatment (CWT) facility in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations or local equivalent laws[6][9][10].

WasteDisposal WasteGen Aqueous Ru Waste or Contaminated Solids Segregate Segregate from Strong Oxidizers WasteGen->Segregate Label Label as Hazardous Heavy Metal Waste Segregate->Label Store Temporary Storage (Secondary Containment) Label->Store Dispose EPA/RCRA Compliant Disposal Facility Store->Dispose

Regulatory-compliant disposal pathway for ruthenium heavy metal waste.

References

  • Fisher Scientific UK. SAFETY DATA SHEET - Potassium pentachloronitrosylruthenate (II). Available at:[Link]

  • Trace Sciences. Ru Ruthenium (Metal Powder) - SAFETY DATA SHEET. Available at:[Link]

  • Carl ROTH. Safety Data Sheet: Ruthenium(III) chloride. Available at:[Link]

  • DC Fine Chemicals. Safety Data Sheet - Ruthenium red. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations. Available at:[Link]

  • Water Research Commission. The Development of Management Strategies and Recovery Systems for Heavy Metal Wastes. Available at:[Link]

Sources

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